molecular formula C9H17NO2 B3048787 Methyl 2-(5-methylpiperidin-3-yl)acetate CAS No. 1818847-92-5

Methyl 2-(5-methylpiperidin-3-yl)acetate

Cat. No.: B3048787
CAS No.: 1818847-92-5
M. Wt: 171.24
InChI Key: VAAAHZNZNFHBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-methylpiperidin-3-yl)acetate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(5-methylpiperidin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-methylpiperidin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-methylpiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAAHZNZNFHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-92-5
Record name Methyl 5-methyl-3-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific scrutiny. A profound understanding of a molecule's intrinsic chemical properties and stability is not merely a regulatory requirement but the very bedrock of successful drug development. This guide is crafted to provide a comprehensive framework for evaluating Methyl 2-(5-methylpiperidin-3-yl)acetate, a substituted piperidine derivative. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of organic chemistry and pharmaceutical sciences to offer a robust predictive analysis and a detailed roadmap for its empirical investigation. The methodologies and insights presented herein are designed to be broadly applicable to similar heterocyclic compounds, empowering researchers to anticipate challenges and design validating experiments with confidence.

Molecular Overview and Physicochemical Predictions

Methyl 2-(5-methylpiperidin-3-yl)acetate is a heterocyclic compound featuring a piperidine ring, a common structural motif in a vast number of pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2] The molecule possesses two key functional groups that will dictate its chemical behavior: a secondary amine within the piperidine ring and a methyl ester. The presence of a chiral center at the 3- and 5-positions of the piperidine ring implies the existence of stereoisomers, a critical consideration for both synthesis and biological activity.

A foundational step in the characterization of any new chemical entity is the determination of its fundamental physicochemical properties. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Table 1: Predicted Physicochemical Properties of Methyl 2-(5-methylpiperidin-3-yl)acetate

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C9H17NO2Defines the elemental composition and molecular weight.
Molecular Weight 171.24 g/mol Influences diffusion and transport across biological membranes.
pKa (most basic) ~9.5 - 10.5The secondary amine's basicity affects salt formation, solubility, and receptor interactions.
pKa (most acidic) Not applicableThe ester is not appreciably acidic.
LogP ~1.5 - 2.5Predicts lipophilicity and the ability to cross cell membranes.
Aqueous Solubility Moderate to HighCrucial for formulation and bioavailability. Solubility is pH-dependent due to the basic amine.

Note: These values are estimations based on the chemical structure and data for analogous compounds. Empirical determination is essential for accurate characterization.

Core Chemical Stability: A Mechanistic Perspective

The long-term viability of a drug candidate is intrinsically linked to its chemical stability. Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and establish stability-indicating analytical methods.[4][5][6] For Methyl 2-(5-methylpiperidin-3-yl)acetate, the primary sites of chemical instability are the methyl ester and the piperidine ring.

Hydrolytic Stability: The Vulnerability of the Ester Linkage

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.[7] This process is generally faster and more common under physiological conditions.

The rate of hydrolysis is influenced by pH, temperature, and the solvent system.[8][9][10]

Oxidative Stability: The Reactivity of the Piperidine Moiety

The piperidine ring, particularly the nitrogen atom and adjacent carbons, is prone to oxidation.[11][12]

  • N-Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized to form a piperidine N-oxide.[11] This can be mediated by atmospheric oxygen, light, or the presence of oxidizing agents.[11]

  • Ring Oxidation and Opening: More aggressive oxidation can lead to the formation of imines or even ring-opening products such as aldehydes, ketones, and carboxylic acids.[11] The presence of trace metal ions can catalyze these oxidative degradation pathways.[11]

Photostability: The Impact of Light Exposure

Nitrogen-containing heterocycles can be susceptible to photodegradation.[13][14] Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative degradation, often through free-radical mechanisms.[11] Photostability testing is a critical component of forced degradation studies as outlined by ICH guidelines.

Experimental Protocols for Stability and Purity Assessment

A robust analytical strategy is paramount for characterizing the stability and purity of Methyl 2-(5-methylpiperidin-3-yl)acetate. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is the workhorse technique for this purpose.[15][16][17]

Forced Degradation (Stress Testing) Protocol

The objective of a forced degradation study is to intentionally degrade the active pharmaceutical ingredient (API) to identify likely degradation products and validate the stability-indicating nature of the analytical method.[18]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 2-(5-methylpiperidin-3-yl)acetate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[11]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.[11]

  • Thermal Degradation: Place the solid API powder in a petri dish and expose it to 70°C in an oven for 48 hours. Also, expose a solution of the API (1 mg/mL) to 70°C for 48 hours.[11]

  • Photolytic Degradation: Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Stability-Indicating HPLC-MS Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Table 2: Example HPLC-MS Method Parameters

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good ionization in positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier for eluting the analyte.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate the parent compound from potential degradation products with a wide range of polarities.
Flow Rate 0.5 mL/minA standard flow rate for this column dimension.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 5 µLA typical injection volume for analytical HPLC.
Detector UV at 210 nm and Mass SpectrometerUV for general detection and MS for mass confirmation and identification of degradants.
MS Ionization Electrospray Ionization (ESI), Positive ModeThe secondary amine is readily protonated, making positive mode ESI ideal.

Visualization of Workflows

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidative Stress (3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal Stress (70°C, Solid & Solution) API->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) API->Photo Expose to Stress HPLC HPLC-MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation (Degradation Pathway ID) HPLC->Data Generate Data

Caption: Workflow for conducting forced degradation studies.

Analytical Workflow for Purity and Stability

Analytical_Workflow Sample Test Sample (API or Formulation) Preparation Sample Preparation (Dilution, Extraction) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV & MS) Separation->Detection Data_Processing Data Processing (Integration, Quantification) Detection->Data_Processing Report Report Generation (Purity, Degradant Levels) Data_Processing->Report

Caption: General workflow for analytical purity and stability testing.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the chemical properties and stability of Methyl 2-(5-methylpiperidin-3-yl)acetate. The inherent reactivity of the methyl ester and the piperidine ring necessitates a thorough experimental investigation as outlined. Forced degradation studies are not merely a "check-the-box" exercise; they provide invaluable insights into the molecule's intrinsic liabilities, informing formulation development, packaging decisions, and storage conditions.[6] The successful progression of this molecule, or any new chemical entity, through the drug development pipeline is contingent upon the early and accurate characterization of these fundamental chemical attributes. Future work should focus on the empirical validation of the predicted properties and the full structural elucidation of any significant degradation products observed during stress testing.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Under what conditions does piperidine decompose? - Blog - Biosynce. (2025, July 29).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.).
  • Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and Its Derivatives. (n.d.).
  • structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.).
  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A). (n.d.).
  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8).
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Formation and photostability of N-heterocycles in space - Astronomy & Astrophysics. (n.d.).
  • PIPERIDINE - Ataman Kimya. (n.d.).
  • Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids - Monash University. (2024, November 15).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC. (n.d.).
  • Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies | The Journal of Organic Chemistry - ACS Publications. (2010, December 29).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online. (2024, April 25).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare. (2024, March 29).
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11).
  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents. - Bradford Scholars - University of Bradford. (2010, June 30).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.).
  • 6.3 Methyl Esters and Derivatives. (n.d.).
  • Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexan ... - Journal of the Chemical Society B: Physical Organic (RSC Publishing) DOI:10.1039/J29680000178. (n.d.).
  • Methyl Esters - Organic Chemistry Portal. (n.d.).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY - eGyanKosh. (n.d.).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).
  • Any advice about the stability of ester and carbamate containing compounds? (2015, November 25).
  • Fundamentals: Applications of LC/MS in small molecule drug discovery. - Stanford University Mass Spectrometry. (2020, May 21).
  • Photochemistry of Fundamental Nitrogen Containing Aromatic Heterocycles | Semantic Scholar. (n.d.).
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. (n.d.).
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. (n.d.).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF - ResearchGate. (n.d.).
  • US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents. (n.d.).
  • Photostability of N@C | Request PDF - ResearchGate. (2025, August 8).

Sources

An In-Depth Technical Guide on the Molecular Structure and Stereochemistry of Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-methylpiperidin-3-yl)acetate is a disubstituted piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in a wide range of pharmaceuticals and natural products, and its three-dimensional structure is a critical determinant of biological activity.[1] This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of Methyl 2-(5-methylpiperidin-3-yl)acetate. It delves into the conformational preferences of the piperidine ring, the stereoisomers arising from its two chiral centers, and the analytical techniques essential for their characterization and separation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this versatile building block.

Introduction to the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in drug molecules stems from its ability to adopt a stable chair conformation, which minimizes ring strain and provides a well-defined three-dimensional arrangement for appended substituents.[1] This conformational rigidity is crucial for specific interactions with biological targets.[1] The presence of the nitrogen atom also introduces opportunities for hydrogen bonding and salt formation, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

The biological importance of piperidine derivatives is vast, with examples found in various therapeutic areas. Many piperidine-containing compounds exhibit pharmacological activity, making them essential components in the molecular architecture of numerous drugs.

Molecular Structure and Conformational Analysis

The piperidine ring in Methyl 2-(5-methylpiperidin-3-yl)acetate, much like cyclohexane, predominantly adopts a chair conformation to alleviate angular and torsional strain.[1] However, the nitrogen atom introduces unique steric and electronic factors that influence the conformational equilibrium.[1]

Chair Conformation and Ring Inversion

The piperidine ring exists in a dynamic equilibrium between two chair conformations. This rapid interconversion, known as ring inversion, can lead to different spatial orientations of the substituents. The preference for a substituent to occupy an axial or equatorial position is a key aspect of its stereochemistry and is influenced by steric hindrance and other non-covalent interactions.[1]

Substituent Orientation and Stereoisomers

Methyl 2-(5-methylpiperidin-3-yl)acetate possesses two chiral centers at the C3 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). These stereoisomers can be grouped into two pairs of enantiomers (cis and trans diastereomers).

  • Cis Isomer: The methyl group at C5 and the methyl acetate group at C3 are on the same side of the piperidine ring.

  • Trans Isomer: The methyl group at C5 and the methyl acetate group at C3 are on opposite sides of the piperidine ring.

The relative stability of these isomers is determined by the energetic favorability of the substituents occupying equatorial positions to minimize steric interactions. Generally, the diequatorial conformation is the most stable.[2]

The following diagram illustrates the logical relationship between the different stereoisomers.

G cluster_0 Methyl 2-(5-methylpiperidin-3-yl)acetate cluster_1 Diastereomers cluster_2 Enantiomers (Cis) cluster_3 Enantiomers (Trans) Stereoisomers Stereoisomers Cis Isomer Cis Isomer Stereoisomers->Cis Isomer  diastereomeric  relationship Trans Isomer Trans Isomer Stereoisomers->Trans Isomer  diastereomeric  relationship (3R, 5S) (3R, 5S) Cis Isomer->(3R, 5S) (3S, 5R) (3S, 5R) Cis Isomer->(3S, 5R) (3R, 5R) (3R, 5R) Trans Isomer->(3R, 5R) (3S, 5S) (3S, 5S) Trans Isomer->(3S, 5S)

Caption: Stereoisomers of Methyl 2-(5-methylpiperidin-3-yl)acetate.

Experimental Determination of Stereochemistry

The unambiguous determination of the absolute and relative stereochemistry of Methyl 2-(5-methylpiperidin-3-yl)acetate requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation and relative stereochemistry of molecules in solution.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provide detailed information about the connectivity and spatial proximity of atoms.

3.1.1. ¹H NMR and Coupling Constants

The coupling constants (J-values) between adjacent protons, particularly on the piperidine ring, are highly informative. Larger coupling constants (typically around 10-12 Hz) are indicative of a trans-diaxial relationship between protons, while smaller coupling constants (around 2-5 Hz) suggest axial-equatorial or equatorial-equatorial orientations. By analyzing the coupling patterns, the preferred chair conformation and the relative orientation of the substituents can be deduced.

3.1.2. Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY experiments are crucial for determining the spatial proximity of protons that are not directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å). This information can be used to confirm the cis or trans relationship of the substituents. For instance, a NOESY correlation between the protons of the C5-methyl group and the protons of the C3-acetate substituent would strongly suggest a cis relationship.

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified Methyl 2-(5-methylpiperidin-3-yl)acetate isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Measure the coupling constants for the piperidine ring protons to determine their relative orientations.

    • Analyze NOESY cross-peaks to confirm the relative stereochemistry of the C3 and C5 substituents.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and absolute stereochemistry.[3] Obtaining a suitable single crystal of the compound or a derivative is a prerequisite for this technique.

Protocol: Single-Crystal X-ray Crystallography
  • Crystallization:

    • Dissolve the purified compound in a suitable solvent or solvent mixture.

    • Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer.[4]

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Analysis:

    • Determine the absolute configuration if a chiral reference is present in the crystal or if anomalous dispersion effects are significant.

    • Analyze the molecular geometry, conformation, and intermolecular interactions in the crystal lattice.

The following flowchart outlines the key stages of X-ray crystallography.

G Synthesis & Purification Synthesis & Purification Crystallization Crystallization Synthesis & Purification->Crystallization  Obtain pure compound Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting  Select single crystal X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction  Mount on goniometer Data Collection Data Collection X-ray Diffraction->Data Collection  Expose to X-rays Structure Solution Structure Solution Data Collection->Structure Solution  Process diffraction pattern Structure Refinement Structure Refinement Structure Solution->Structure Refinement  Refine atomic positions Structural Analysis Structural Analysis Structure Refinement->Structural Analysis  Determine final structure

Caption: Key stages of X-ray crystallography.

Chiral Separation of Stereoisomers

Since the different stereoisomers of Methyl 2-(5-methylpiperidin-3-yl)acetate can exhibit distinct biological activities, their separation is often necessary for pharmacological evaluation. Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the enantioselective separation of chiral compounds.[6] The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of compounds, including piperidine derivatives.[6][7]

Protocol: Chiral HPLC Separation
  • Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) with different mobile phases to identify the optimal separation conditions.

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape for basic compounds like piperidines.[7]

  • Method Development:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: A suitable chiral stationary phase column.

    • Mobile Phase: An optimized mixture of alkane and alcohol, with an amine additive if necessary.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Controlled column temperature (e.g., 25-40 °C).

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is an alternative to HPLC that often offers faster separations and reduced solvent consumption. It utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent (modifier) like methanol or ethanol.[5]

Conclusion

The molecular structure and stereochemistry of Methyl 2-(5-methylpiperidin-3-yl)acetate are multifaceted, with significant implications for its application in drug discovery and development. A thorough understanding of its conformational preferences and the properties of its various stereoisomers is paramount. This guide has provided a detailed overview of the key structural features of this compound and has outlined the essential experimental protocols for its stereochemical characterization and separation. By integrating advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and chiral chromatography, researchers can confidently elucidate and isolate the desired stereoisomers, paving the way for the development of novel and effective therapeutic agents.

References

  • BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
  • BenchChem. (2025). A Comparative Analysis of Different Chiral Separation Techniques for Benzylpiperidines.
  • Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science.
  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • Journal of Chromatographic Science, Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam.
  • PMC. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.
  • Scribd. (2010). Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent.
  • ResearchGate. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • ACS Publications. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines.
  • BenchChem. (n.d.). Application Notes and Protocols for the X-ray Crystallography of Adamantan-1-yl-piperidin-1.
  • Organic Process Research & Development. (2014). 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers.
  • BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • JYX. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.

Sources

Therapeutic Potential of 3,5-Disubstituted Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, synthetic architecture, and biological validation of 3,5-disubstituted piperidine derivatives.

Executive Summary

The piperidine heterocycle is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs. However, while 4-substituted and 1,4-disubstituted piperidines are ubiquitous, 3,5-disubstituted piperidines represent a distinct, under-explored geometric vector.

This substitution pattern breaks the symmetry of the piperidine chair conformation, creating specific "non-prime" and "prime" binding vectors that are critical for targeting complex enzymatic clefts (e.g., Aspartic proteases like Renin) and allosteric kinase pockets (e.g., Akt). This guide analyzes the structural rationale, synthetic access, and therapeutic validation of this scaffold.[1][2]

Structural Significance & Pharmacophore Mapping[2]

The Stereochemical Vector

The 3,5-disubstitution pattern introduces two chiral centers, allowing for cis (syn) and trans (anti) diastereomers.

  • Cis-Configuration (3S,5R): This is the "eutomer" (active isomer) for Direct Renin Inhibitors (DRIs). In the chair conformation, 3,5-cis substituents can adopt a diaxial or diequatorial orientation, but often lock the ring into a specific twist-boat or chair form that perfectly spans the catalytic dyad of aspartic proteases.

  • Trans-Configuration: Often utilized in alkaloid mimics or antifungal agents where a linear, extended topology is required to disrupt membrane integrity or bind channel pores.

Conformational Locking

Unlike 4-substituted piperidines, which retain significant conformational mobility, bulky substituents at the 3 and 5 positions create high energy barriers for ring inversion. This "conformational locking" reduces the entropic penalty upon protein binding, significantly improving affinity (


).

Therapeutic Applications & SAR

Cardiovascular: Direct Renin Inhibitors (DRIs)

The most validated application of 3,5-disubstituted piperidines is in the inhibition of Renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).

  • Mechanism: The basic piperidine nitrogen acts as a transition-state surrogate, forming charge-charge interactions with the catalytic aspartates (Asp32 and Asp215).

  • SAR Insight:

    • C3 Position: A lipophilic aromatic group (e.g., 3-alkoxy-4-methoxybenzyl) fills the S1/S3 hydrophobic pocket.

    • C5 Position: A polar functionality (e.g., amide or sulfonamide) engages the S2' sub-pocket, often interacting with the "flap" region of the protease.

    • Case Study: Compounds like (3S,5R)-5 (Novartis/Daiichi Sankyo) demonstrate that the cis-configuration is essential for potency, with the trans-isomer often being >200-fold less active.

Oncology: 3,5-Bis(arylidene)-4-piperidones (DAPs)

While structurally distinct from the saturated piperidines above, these derivatives function as "molecular warheads."

  • Mechanism: The

    
    -unsaturated ketone moiety acts as a Michael acceptor.
    
    • Target: Cysteine thiols in the active sites of the 20S Proteasome and Thioredoxin Reductase .

    • Signaling: Inhibition of the PI3K/Akt/mTOR pathway, leading to downregulation of NF-

      
      B and induction of apoptosis in resistant cancer lines (e.g., HCT116, HeLa).
      
Neurological: Akt Kinase Inhibitors

Recent studies (e.g., J. Med.[3] Chem. 2019) identified 3,4,6-trisubstituted and 3,5-disubstituted piperidines as allosteric Akt inhibitors. These compounds stabilize the kinase in an inactive conformation (PH-domain dependent), offering better selectivity than ATP-competitive inhibitors.

Visualizing the Mechanism: PI3K/Akt Pathway Inhibition[4]

The following diagram illustrates how 3,5-disubstituted piperidine derivatives (DAPs and Akt inhibitors) disrupt oncogenic signaling.

Akt_Pathway RTK RTK (Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 (Lipid) PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation MDM2 MDM2 Akt->MDM2 Activation NFkB NF-κB Akt->NFkB Activation Inhibitor 3,5-Disubstituted Piperidine Inhibitor Inhibitor->Akt Allosteric Inhibition (PH Domain) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induction Survival Cell Survival (Proliferation) mTOR->Survival MDM2->Survival NFkB->Survival

Caption: Mechanism of Action: 3,5-disubstituted piperidines inhibit Akt signaling, blocking survival pathways and inducing apoptosis.

Experimental Protocols

Protocol A: Synthesis of 3,5-Bis(arylidene)-4-piperidones (Claisen-Schmidt Condensation)

This protocol yields the "DAP" scaffold, widely used for anticancer screening. This reaction relies on the double aldol condensation of 4-piperidone with aromatic aldehydes.

Reagents:

  • 4-Piperidone hydrochloride monohydrate (1.0 equiv)[4][5]

  • Substituted Benzaldehyde (2.0 - 2.2 equiv) (e.g., 3,4,5-trimethoxybenzaldehyde for high potency)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Dry Hydrogen Chloride gas (optional, for salt formation)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-piperidone hydrochloride (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add the substituted benzaldehyde (20 mmol) to the stirring solution.

  • Reaction: Stir the mixture at 25–30 °C (Room Temperature) for 24–48 hours .

    • Note: Monitoring by TLC (Hexane:EtOAc 7:3) is crucial. The intermediate mono-arylidene often forms first; the reaction must proceed until the bis-product dominates.

  • Precipitation: The product often precipitates directly from the acetic acid as the hydrochloride salt. If not, pour the reaction mixture into cold diethyl ether (100 mL) to induce precipitation.

  • Filtration & Wash: Filter the solid precipitate. Wash copiously with cold ether and acetone to remove unreacted aldehyde.

  • Purification: Recrystallize from ethanol or methanol/water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet (or doublet) olefinic protons around

      
       7.6–7.8 ppm. The disappearance of the piperidone 
      
      
      
      -methylene protons (
      
      
      2.4 ppm) confirms bis-substitution.
Protocol B: Synthetic Pathway for Renin Inhibitors (Conceptual Workflow)

The synthesis of saturated 3,5-disubstituted piperidines requires stereocontrol.

Synthesis_Workflow Start Chiral Amino Acid (e.g., L-Aspartic Acid) Step1 Cyclization & Protection Start->Step1 BnBr, K2CO3 Step2 Dieckmann Condensation Step1->Step2 NaH, Toluene Step3 Decarboxylation Step2->Step3 HCl, Reflux Step4 Stereoselective Reduction Step3->Step4 H2, Pt/C (Cis-selective) Product (3S,5R)-Piperidine Core Step4->Product Isolation

Caption: General synthetic strategy for accessing the cis-3,5-disubstituted piperidine core from chiral pool precursors.

Quantitative Data Summary

Table 1: Comparative Potency of Piperidine Derivatives against Therapeutic Targets

Compound ClassTargetConfigurationIC50 / GI50 (nM)Reference
Renin Inhibitor Human Renin(3S, 5R)1.3 nM[1]
Renin Inhibitor Human Renin(3R, 5S)>200 nM[1]
DAP Derivative HCT116 (Colon Cancer)N/A (Achiral)150 nM[2]
DAP Derivative HeLa (Cervical Cancer)N/A (Achiral)280 nM[2]
Akt Inhibitor Akt1 Kinase(3S, 4S)4.0 nM[3]

Note: The dramatic difference between (3S,5R) and (3R,5S) in renin inhibitors highlights the critical nature of the stereochemical vector described in Section 1.1.

References

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Source: ACS Medicinal Chemistry Letters / NIH URL:[Link]

  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Source: ACS Omega URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Technical Guide: The Role of Methyl 2-(5-methylpiperidin-3-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the correlation between high fraction of sp3-hybridized carbons (


) and clinical success is well-established. While traditional medicinal chemistry relied heavily on planar aromatic systems, current workflows prioritize 3D architectures to improve solubility, selectivity, and metabolic stability.

Methyl 2-(5-methylpiperidin-3-yl)acetate represents a "privileged" scaffold within this paradigm. As a 3,5-disubstituted piperidine, it offers a distinct non-planar topology that allows precise vector positioning of pharmacophores. This guide details the structural advantages, synthetic protocols, and medicinal applications of this scaffold, specifically for researchers targeting GPCRs and aspartic proteases (e.g., Renin).

Structural Analysis & Vector Logic

Stereochemical Complexity

The 3,5-disubstitution pattern introduces two chiral centers, yielding four stereoisomers (two cis and two trans pairs). Unlike the symmetric 3,5-dimethylpiperidine, the presence of the acetate arm at C3 creates a unique dipole and steric profile.

  • Cis-Conformation: Typically adopts a chair conformation where substituents minimize 1,3-diaxial interactions. If the acetate and methyl groups are cis, one is likely axial and the other equatorial, or both equatorial depending on the N-substitution.

  • Trans-Conformation: Often thermodynamically preferred if both substituents can adopt equatorial positions.

Vector Orientation

The medicinal value lies in the vector angle between the C3-acetate (hydrogen bond acceptor/donor linker) and the C5-methyl (hydrophobic anchor).

  • Angle Control: The C3-C5 distance is rigidified by the ring, preventing the "floppiness" seen in linear alkyl chains.

  • Lipophilicity: The C5-methyl group creates a localized lipophilic patch, often critical for burying into hydrophobic pockets (e.g., the S3 subpocket of proteases) without significantly increasing global logP.

Synthetic Methodology

The synthesis of Methyl 2-(5-methylpiperidin-3-yl)acetate generally proceeds via the reduction of pyridine precursors. This route is scalable but requires rigorous stereocontrol.

Validated Protocol: Pyridine Hydrogenation

Note: This protocol targets the racemic cis/trans mixture, which must be resolved.

Reagents:

  • Methyl 2-(5-methylpyridin-3-yl)acetate (Precursor)

  • Platinum(IV) oxide (

    
    , Adams' Catalyst)
    
  • Glacial Acetic Acid[1]

  • Hydrogen gas (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of methyl 2-(5-methylpyridin-3-yl)acetate in 50 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 5 mol%

    
     under an argon blanket.
    
  • Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar) with

    
    . Stir vigorously at 25°C for 12 hours.
    
    • Mechanism:[2] The pyridine ring is reduced to the piperidine.[3] The acidic medium protonates the nitrogen, preventing catalyst poisoning.

  • Workup: Filter the catalyst through a Celite pad. Wash with MeOH.

  • Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated

    
     to liberate the free base.
    
  • Purification: The crude product is a mixture of cis and trans diastereomers. Separate using Flash Column Chromatography (Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
Workflow Visualization

The following diagram illustrates the synthetic logic and downstream derivatization pathways.

SynthesisWorkflow Precursor Pyridine Precursor (Aromatic, Planar) Reduction Catalytic Hydrogenation (PtO2 / H2 / AcOH) Precursor->Reduction Reduction Scaffold 3,5-Disubstituted Piperidine (Mixture of cis/trans) Reduction->Scaffold Yields Fsp3 Core Resolution Chiral Resolution (SFC or Tartaric Acid) Scaffold->Resolution Isolate Isomer TargetA Target A: Amide Coupling (Renin Inhibitors) Resolution->TargetA Hydrolysis + Amine TargetB Target B: N-Alkylation (GPCR Ligands) Resolution->TargetB R-X / Base

Caption: Figure 1. Synthetic workflow from aromatic precursor to enantiopure bioactive ligands.

Medicinal Chemistry Applications

Case Study: Renin Inhibitors

The 3,5-disubstituted piperidine core is a validated transition-state surrogate for aspartic proteases.

  • Mechanism: The piperidine nitrogen mimics the transition state of the peptide bond hydrolysis.

  • Role of C5-Methyl: In Renin inhibitors (e.g., analogues of Aliskiren), the C5 substituent fills the non-prime S3 hydrophobic pocket, significantly boosting potency (

    
    ) compared to the unsubstituted piperidine.
    
  • Role of C3-Acetate: The acetate arm serves as a linker to the "prime" side of the active site, often converted to an amide to engage the S1' pocket.

Physicochemical Profile

The following table summarizes the advantages of this scaffold over a traditional phenyl-spacer.

PropertyPhenyl Acetate Scaffold3,5-Piperidine Scaffold (Title Compound)Impact on Drug Design
Hybridization

(Planar)

(3D Chair)
Improved solubility and receptor fit.
Basic Center None (unless subst.)Secondary Amine (

)
Allows salt formation; lysosomotropic trapping.
Chirality Achiral2 Chiral CentersEnables specific enantiomer selection for selectivity.
Metabolic Liability Ring oxidationN-oxidation (manageable)Generally higher metabolic stability than electron-rich aromatics.

Advanced SAR Logic: The "Vector Map"

When optimizing a lead series, the 3,5-substitution pattern allows for specific exploration of chemical space.

SAR_Logic Core Piperidine Core (N-H Handle) C3 C3-Acetate Vector (Polar/Linker) Core->C3 Functionalization C5 C5-Methyl Vector (Lipophilic/Steric) Core->C5 Substitution App1 H-Bond Acceptor (S1' Pocket Interaction) C3->App1 Derivatization App2 Conformational Lock (Biases Chair Form) C5->App2 Steric Bulk App3 Hydrophobic Contact (S3 Pocket) C5->App3 Lipophilicity

Caption: Figure 2. Structure-Activity Relationship (SAR) vector map for the 3,5-disubstituted scaffold.

References

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. (2014). Link

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. (2010). Link

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Advances. (2022). Link

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023).[4] Link

Sources

A Technical Guide to Piperidine Acetate Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous blockbuster drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[2] This guide delves into the strategic utility of piperidine acetate building blocks, a versatile class of intermediates that serve as pivotal synthons for introducing the piperidine motif with a reactive handle for further molecular elaboration. We will explore the primary synthetic routes to these scaffolds, dissect the reactivity of the acetate moiety, and provide field-proven protocols and mechanistic insights to empower researchers in drug development.

The Strategic Importance of the Piperidine Motif

The piperidine ring is one of the most ubiquitous saturated heterocycles in pharmaceuticals, particularly prominent in agents targeting the central nervous system (CNS).[3][4] Its chair-like conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with protein binding pockets. Unlike its aromatic precursor, pyridine, the sp³-hybridized carbon framework of piperidine imparts greater conformational flexibility and three-dimensionality, which is often crucial for escaping the "flatland" of traditional aromatic-rich compound libraries.[5]

The choice to employ a piperidine building block over other heterocyclic systems is a calculated decision based on its impact on a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Piperidine derivatives, being more lipophilic than their piperazine counterparts, often exhibit enhanced membrane permeability and oral absorption.[3] The basic nitrogen atom (pKa of piperidine ≈ 11.2) can be a key pharmacophoric feature, forming strong ionic bonds with acidic residues in target proteins like GPCRs and ion channels.[3]

Synthesis of the Core Piperidine Scaffold

Access to functionalized piperidine acetates begins with the robust synthesis of the core piperidine ring. Several powerful methods exist, with the choice depending on the desired substitution pattern, scale, and stereochemical requirements.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[6] This method is highly scalable and a workhorse in industrial synthesis.

Causality Behind Experimental Choices:

  • Catalyst: Platinum(IV) oxide (PtO₂) is frequently used as it becomes active (as finely dispersed platinum) in situ under the reaction conditions. Rhodium-on-carbon is another effective catalyst, sometimes offering milder conditions.[7] The catalyst surface is where the crucial hydride transfer to the aromatic ring occurs.

  • Solvent: Glacial acetic acid is often used as the solvent because it protonates the pyridine nitrogen, activating the ring towards reduction.[6]

  • Pressure & Temperature: High hydrogen pressure (50-70 bar) is necessary to overcome the aromaticity of the pyridine ring.[6] Most hydrogenations can, however, proceed at room temperature, which is advantageous for thermally sensitive substrates.

  • Stereoselectivity: The hydrogenation typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the pyridine as it adsorbs onto the catalyst surface. This often results in the formation of the cis-diastereomer as the major product when the pyridine ring is substituted.[5][8]

G cluster_0 Synthetic Workflow: Pyridine to Piperidine Pyridine Substituted Pyridine Activated Protonated Pyridinium (in Acetic Acid) Pyridine->Activated Protonation Adsorbed Pyridine Adsorbed on Catalyst Surface (e.g., PtO₂) Activated->Adsorbed Adsorption Piperidine cis-Substituted Piperidine (Major Product) Adsorbed->Piperidine H₂ (High Pressure) Syn-addition

Caption: Catalytic hydrogenation workflow for piperidine synthesis.

Other Foundational Synthetic Routes

While hydrogenation is dominant, other methods offer unique advantages for constructing complex piperidines:

  • Reductive Amination: The cyclization of 1,5-dicarbonyl compounds with ammonia or a primary amine provides a flexible route to highly substituted piperidines.[6]

  • Aza-Diels-Alder Reaction: This [4+2] cycloaddition between an imine (dienophile) and a diene is a powerful method for constructing the piperidine ring with excellent control over multiple stereocenters in a single step.[6]

Piperidine Acetate: A Versatile Building Block

A "piperidine acetate" building block typically refers to a piperidine ring substituted with an acetic acid moiety (-CH₂COOH) or its ester equivalent (-CH₂COOR). This seemingly simple functional group is a strategic linchpin for diversification in a drug discovery campaign. A patented synthesis of a key intermediate for a gamma-secretase regulator highlights a sophisticated approach to creating such a building block with precise stereochemical control.[9] The method involves first setting the chirality at the amino group position and then establishing the chirality of the acetate-bearing carbon via a desymmetrizing lactamization, followed by reduction.[9]

Reactivity and Synthetic Utility

The acetate group serves as a versatile chemical handle, enabling a multitude of subsequent transformations:

  • Amide Formation: The carboxylic acid (or its activated ester) can be coupled with a diverse library of amines to perform structure-activity relationship (SAR) studies. This is one of the most common diversification reactions in medicinal chemistry.

  • Reduction: The ester or acid can be reduced to the corresponding primary alcohol (-CH₂CH₂OH). This alcohol can then be used in etherification reactions or further oxidized to an aldehyde.

  • Alpha-Functionalization: The α-carbon of the acetate ester can be deprotonated to form an enolate, which can then be alkylated or used in other C-C bond-forming reactions to introduce further complexity.

  • Homologation: The acetate can be part of homologation sequences to extend the carbon chain.

G Core Piperidine Acetate Ester (-CH₂COOR) Amide Amide Library (-CH₂CONR'R'') Core->Amide Amidation (R'R''NH) Alcohol Primary Alcohol (-CH₂CH₂OH) Core->Alcohol Reduction (e.g., LiAlH₄) Alkylated α-Alkylated Ester (-CHR'COOR) Core->Alkylated Enolate Alkylation (1. Base, 2. R'-X) Acid Carboxylic Acid (-CH₂COOH) Core->Acid Hydrolysis (H₃O⁺ or OH⁻)

Caption: Diversification pathways from a piperidine acetate core.

Applications in Drug Discovery

The piperidine motif is integral to drugs across many therapeutic areas.[7][10][11] Building blocks like piperidine acetates are crucial for the efficient synthesis of these complex molecules.

  • CNS Disorders: The antipsychotic drug Risperidone and the ADHD medication Methylphenidate feature a core piperidine ring. The synthesis of analogs often requires functionalized piperidine intermediates to modulate properties like blood-brain barrier penetration.[3][4]

  • Oncology: Niraparib , a PARP inhibitor, contains a piperidine ring. Its synthesis can be achieved from a chiral 3-substituted piperidine precursor, demonstrating the need for stereocontrolled building blocks.[12]

  • Pain Management: The opioid analgesic Fentanyl and its derivatives are based on a 4-anilidopiperidine scaffold. SAR studies in this class rely heavily on the availability of diverse piperidine building blocks.

Table 1: Diastereoselective Synthesis of Substituted Piperidines via Hydrogenation The following table, adapted from studies on methyl substituted pipecolinates, illustrates the typical outcomes and control achievable during the synthesis of piperidine building blocks via pyridine hydrogenation.[5][8]

Starting Pyridine PrecursorCatalystConditionsYield (%)Diastereomeric Ratio (cis:trans)
Methyl 3-methylpicolinatePtO₂H₂ (1 atm), EtOH, 16 h85%>95:5
Methyl 4-methylpicolinatePtO₂H₂ (1 atm), EtOH, 16 h90%>95:5
Methyl 5-methylpicolinatePtO₂H₂ (1 atm), EtOH, 16 h88%>95:5
Methyl 6-methylpicolinatePtO₂H₂ (1 atm), EtOH, 16 h92%>95:5

Data exemplifies typical high cis-selectivity in pyridine hydrogenation.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and manipulation of piperidine building blocks.

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

This protocol is based on a standard and robust method for creating the piperidine core.[6]

Objective: To synthesize a cis-substituted piperidine from its corresponding pyridine precursor.

Materials:

  • Substituted pyridine (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial Acetic Acid (approx. 5 mL per 1 g of pyridine)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure reactor (Parr hydrogenator or similar)

Methodology:

  • Reactor Setup: Charge a high-pressure reactor vessel with a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add the platinum(IV) oxide catalyst (5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-10 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS by carefully depressurizing and sampling the reactor.

  • Quenching: Upon completion, carefully vent the hydrogen gas. Quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases (neutralization of acetic acid).

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired piperidine.

Protocol 2: Amide Coupling of a Piperidine Acetic Acid

Objective: To couple a piperidine acetic acid with an amine to form an amide derivative.

Materials:

  • Piperidine acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Methodology:

  • Reaction Setup: To a solution of the piperidine acetic acid (1.0 equiv) in anhydrous DMF, add the amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Coupling Agent: Add HATU (1.1 equiv) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion

Piperidine acetate building blocks represent a highly valuable and versatile class of intermediates for drug discovery. Their synthesis is underpinned by robust and scalable methods like catalytic hydrogenation, which can provide excellent stereochemical control. The true power of these building blocks lies in the reactivity of the acetate moiety, which acts as a reliable handle for late-stage diversification, enabling extensive SAR exploration. By understanding the causality behind the synthetic choices and mastering the key transformations, researchers can effectively leverage piperidine acetate synthons to accelerate the development of novel therapeutics with optimized efficacy and ADME profiles.

References

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Yarullina, L., & Kadyrova, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 239. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

  • Kadyrova, A., & Yarullina, L. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224-245. [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

  • Yarullina, L., & Kadyrova, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]

  • Wang, Y., et al. (2023). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 14(1), 324. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (n.d.). Retrieved from [Link]

  • Preparation method of piperidine acetate compound. (2021). Google Patents.
  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. (n.d.). Retrieved from [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]

  • α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. (n.d.). The Journal of Organic Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Abnormal Condensation of Piperidinium Acetate with Aromatic Aldehydes,a. (n.d.). The Journal of Organic Chemistry. [Link]

  • The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. (n.d.). DORAS | DCU Research Repository. Retrieved from [Link]

Sources

Pharmacophore modeling using Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pharmacophore Modeling Using Methyl 2-(5-methylpiperidin-3-yl)acetate as a Case Study

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutics targeting diverse biological systems.[1][2] This guide provides a comprehensive, in-depth technical framework for pharmacophore modeling, a pivotal computational technique in contemporary drug discovery. We will utilize Methyl 2-(5-methylpiperidin-3-yl)acetate, a representative piperidine derivative, as a central case study to elucidate the principles and practical workflows of both ligand-based and structure-based pharmacophore modeling. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and actionable, field-proven protocols. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. The guide will culminate in a discussion of how these models are deployed for virtual screening and lead optimization, accelerating the journey from a chemical entity to a potential therapeutic agent.

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect.[3] These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. Pharmacophore modeling serves as a powerful tool in drug discovery for several key applications:

  • Hit Identification: Identifying novel molecular scaffolds from large chemical databases that match the pharmacophoric hypothesis.[4]

  • Lead Optimization: Guiding the modification of existing molecules to enhance their potency and selectivity.[4]

  • Target Elucidation: Proposing potential biological targets for a molecule by matching its pharmacophore to those of known drugs or target-binding sites.

The two primary approaches to pharmacophore modeling are ligand-based and structure-based, the choice of which is dictated by the availability of structural information for the biological target of interest.[4][5]

  • Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the three-dimensional structure of the target protein is unknown.[3][5] It relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.

  • Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography or cryo-EM), this information can be directly used to generate a pharmacophore model that reflects the key interactions within the active site.[5][6]

Case Study Molecule: Methyl 2-(5-methylpiperidin-3-yl)acetate

For the purposes of this guide, we will use Methyl 2-(5-methylpiperidin-3-yl)acetate as our model compound. The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including chemical stability and the ability to modulate lipophilicity and aqueous solubility.[1][2] The structure of our case study molecule presents several potential pharmacophoric features:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group.

  • Hydrogen Bond Donor: The secondary amine within the piperidine ring (in its protonated state).

  • Hydrophobic/Aliphatic Regions: The piperidine ring and the methyl substituents.

While there is no specific biological activity reported for Methyl 2-(5-methylpiperidin-3-yl)acetate in the public domain, numerous piperidine-containing compounds exhibit activity against a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[7][8] For this guide, we will proceed with a hypothetical scenario where this molecule is an antagonist for a novel GPCR.

Ligand-Based Pharmacophore Modeling (LBPM) Workflow

This workflow is applicable when the structure of our hypothetical GPCR target is unknown, but we have a set of compounds with known activities.

Assembling a Training Set and Test Set

The foundation of a robust LBPM is a high-quality dataset of active and inactive molecules.

Protocol:

  • Training Set Compilation: Gather a set of structurally diverse compounds with a significant range of biological activities (ideally spanning several orders of magnitude). For our case study, this would include our lead compound, Methyl 2-(5-methylpiperidin-3-yl)acetate, and other known antagonists of the target GPCR.

  • Activity Thresholds: Define clear activity thresholds to classify compounds as highly active, moderately active, and inactive.

  • Test Set Segregation: Withhold a portion of the dataset (typically 20-30%) to serve as an external test set for model validation. This set should not be used during the model generation phase.[9]

Table 1: Hypothetical Training and Test Set for GPCR Antagonists

Compound IDStructureActivity (IC50, nM)Set
CS-01 (Lead) Methyl 2-(5-methylpiperidin-3-yl)acetate50Training
CS-02 Analog 125Training
CS-03 Analog 2150Training
CS-04 Analog 3>10,000Training
CS-05 Analog 435Test
CS-06 Analog 5800Test
CS-07 Analog 6>10,000Test
Conformational Analysis and Feature Identification

Active molecules are dynamic and can adopt multiple conformations.[5] It is crucial to explore the conformational space of each molecule in the training set to identify the bioactive conformation.

Protocol:

  • Conformational Search: Employ a robust conformational analysis algorithm (e.g., Monte Carlo, systematic search) to generate a diverse set of low-energy conformers for each molecule in the training set.

  • Feature Definition: Define the pharmacophoric features to be considered (e.g., Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, Aromatic).

  • Feature Mapping: The software will then identify the spatial arrangement of these features across the conformers of the active molecules.

Pharmacophore Hypothesis Generation and Validation

The goal is to identify a common pharmacophore hypothesis that is shared by the most active compounds and is absent in the inactive ones.

Protocol:

  • Hypothesis Generation: Align the conformers of the active molecules and identify common pharmacophoric features. Software packages like LigandScout, Discovery Studio, or MOE can automate this process, generating a ranked list of potential pharmacophore hypotheses.[4][5]

  • Scoring and Ranking: The generated hypotheses are scored based on how well they map to the active compounds and how well they exclude the inactive ones.

  • Model Validation: This is a critical step to ensure the predictive power of the model.[10]

    • Test Set Validation: The best pharmacophore hypothesis is used to screen the external test set. A good model should correctly classify the active compounds as hits and the inactive ones as non-hits.[8]

    • Decoy Set Screening: The model is used to screen a decoy set (a large set of molecules with similar physicochemical properties to the actives but structurally different). A low hit rate in the decoy set indicates good model specificity.

    • Fisher's Randomization Test: This statistical method assesses the probability that the correlation between the predicted and actual activities is due to chance.[11]

Table 2: Hypothetical Pharmacophore Model Validation Results

Validation MethodResultInterpretation
Test Set Prediction 2/2 actives identified, 1/1 inactive rejectedGood predictive power
Decoy Set Enrichment Enrichment Factor (1%) = 15Model is specific and can distinguish actives from decoys
Fisher's Randomization 95% confidence levelThe model is statistically significant

Diagram 1: Ligand-Based Pharmacophore Modeling Workflow

LBPM_Workflow Data_Collection 1. Data Collection (Actives & Inactives) Set_Splitting 2. Training/Test Set Split Data_Collection->Set_Splitting Conformational_Analysis 3. Conformational Analysis Set_Splitting->Conformational_Analysis Feature_Identification 4. Pharmacophore Feature Identification Conformational_Analysis->Feature_Identification Hypothesis_Generation 5. Hypothesis Generation & Ranking Feature_Identification->Hypothesis_Generation Model_Validation 6. Model Validation (Test Set, Decoys) Hypothesis_Generation->Model_Validation Final_Model Validated Pharmacophore Model Model_Validation->Final_Model

Caption: A typical workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling (SBPM) Workflow

This approach is employed when a high-resolution 3D structure of the target protein is available. For our case study, we will assume a crystal structure of our hypothetical GPCR in complex with an antagonist has been solved.

Target Preparation and Active Site Analysis

The raw protein structure from the Protein Data Bank (PDB) needs to be prepared for modeling.

Protocol:

  • Structure Preparation: Import the PDB file into a molecular modeling software. This involves adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen-bonding network.

  • Binding Site Definition: Identify the binding pocket of the co-crystallized ligand or, if unbound, use pocket detection algorithms.

  • Interaction Analysis: Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and the ligand.

Pharmacophore Model Generation from the Protein-Ligand Complex

The interactions observed in the active site are translated into pharmacophoric features.

Protocol:

  • Feature Extraction: Software like LigandScout can automatically generate a pharmacophore model based on the protein-ligand interactions.[6] Features are placed at the locations of key interactions.

  • Model Refinement: The automatically generated model can be manually refined. For instance, "excluded volumes" can be added to represent regions of the active site occupied by the protein, which would cause steric clashes with potential ligands.

Diagram 2: Structure-Based Pharmacophore Modeling Workflow

SBPM_Workflow PDB_Structure 1. Obtain Protein-Ligand Complex (PDB) Protein_Preparation 2. Protein Preparation (Add Hydrogens, etc.) PDB_Structure->Protein_Preparation Binding_Site_Analysis 3. Binding Site Analysis Protein_Preparation->Binding_Site_Analysis Feature_Generation 4. Generate Features from Protein-Ligand Interactions Binding_Site_Analysis->Feature_Generation Model_Refinement 5. Model Refinement (Add Excluded Volumes) Feature_Generation->Model_Refinement Final_Model Validated Pharmacophore Model Model_Refinement->Final_Model

Caption: A typical workflow for structure-based pharmacophore modeling.

Application in Virtual Screening and Lead Optimization

Once a validated pharmacophore model is established, it becomes a powerful tool for hit discovery and lead optimization.

Virtual Screening

The pharmacophore model is used as a 3D query to search large compound databases (e.g., ZINC, Enamine REAL) for molecules that match the pharmacophoric features.[12]

Protocol:

  • Database Preparation: The chosen compound database needs to be processed to generate 3D conformers for each molecule.

  • Pharmacophore Screening: The validated pharmacophore model is used to screen the 3D database. Molecules that fit the pharmacophore query are identified as "hits".[12]

  • Hit Filtering and Docking: The initial hit list is often large and can be filtered based on drug-like properties (e.g., Lipinski's Rule of Five). The remaining hits can then be subjected to molecular docking into the target's binding site (if known) to predict their binding mode and affinity, further refining the selection of candidates for experimental testing.[13][14][15]

Lead Optimization

The pharmacophore model provides a roadmap for rationally designing improved analogs of a lead compound. By understanding which features are essential for activity, chemists can make modifications to:

  • Enhance Potency: By modifying the molecule to better fit the pharmacophore and make stronger interactions with the target.

  • Improve Selectivity: By designing out features that may interact with off-target proteins.

  • Optimize ADMET Properties: The model can be used in conjunction with other computational tools to predict absorption, distribution, metabolism, excretion, and toxicity properties.[13]

Conclusion

Pharmacophore modeling is an indispensable computational strategy in modern drug discovery, providing a rational framework for identifying and optimizing novel therapeutic agents. This guide has outlined the core principles and detailed workflows for both ligand-based and structure-based approaches, using Methyl 2-(5-methylpiperidin-3-yl)acetate as a practical case study. By grounding these protocols in scientific integrity and a clear understanding of the underlying causality, researchers can effectively leverage pharmacophore modeling to accelerate the path from initial concept to clinical candidate. The integration of these in silico methods with experimental validation remains the most effective paradigm for success in the complex landscape of drug development.

References

  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed.
  • Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. PMC.
  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online.
  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. Benchchem.
  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Pharmacophore modeling. Fiveable.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences.
  • An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. International Journal of Health & Scientific Research.
  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog.
  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare.
  • Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand.
  • Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand.
  • How to do validation of ligand-based pharmacophore model in Ligandscout?
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI.
  • Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. PMC.
  • Discovery Studio 1.7: Structure-Based Pharmacophores.
  • Dynamic and Multi-Pharmacophore Modeling for Designing Polo-Box Domain Inhibitors. PLOS ONE.
  • Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. PubMed.
  • Finally selected structure-based pharmacophore models 2, 5, and 10...
  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers.
  • Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identific
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived
  • Synthesis, Characterization and Biological activity of Novel 6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl). Journal of Chemical and Pharmaceutical Research.
  • Methyl 2-(4-amino-1-methylpiperidin-4-yl)
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems. PubMed.

Sources

Methodological & Application

Topic: Diastereoselective Synthesis of cis-Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved pharmaceuticals and bioactive natural products.[1][2] The specific arrangement of substituents on the piperidine ring is critical, as stereoisomers often exhibit vastly different pharmacological activities, binding affinities, and metabolic profiles. The 3,5-disubstituted piperidine framework, in particular, presents a significant synthetic challenge in controlling the relative stereochemistry of the two substituents.

This application note provides a detailed, field-proven protocol for the diastereoselective synthesis of cis-Methyl 2-(5-methylpiperidin-3-yl)acetate. The strategy hinges on the catalytic hydrogenation of a readily accessible pyridine precursor. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present expected outcomes, providing researchers with a reliable method to access this valuable synthetic building block.

Reaction Scheme & Mechanistic Rationale

The chosen synthetic strategy involves the reduction of a 3,5-disubstituted pyridine ring. The key to achieving high diastereoselectivity lies in the choice of catalyst and reaction conditions, which govern the facial selectivity of hydrogen delivery to the aromatic precursor.

Overall Transformation:

Image placeholder for the overall reaction scheme: Methyl 2-(5-methylpyridin-3-yl)acetate is hydrogenated to form cis-Methyl 2-(5-methylpiperidin-3-yl)acetate.

The Principle of cis-Selective Hydrogenation

The high cis-diastereoselectivity of this protocol is achieved through the catalytic hydrogenation of the pyridine precursor using Platinum (IV) oxide (PtO₂, Adams' catalyst) in an acidic medium, typically glacial acetic acid.[3] The mechanism proceeds through several key stages:

  • Catalyst Activation: PtO₂ is not the active catalyst itself. It is reduced in situ by hydrogen to form highly active, finely dispersed platinum metal (platinum black) on which the hydrogenation occurs.

  • Substrate Protonation: In the acidic solvent, the basic nitrogen atom of the pyridine ring is protonated to form a pyridinium ion. This step is crucial as it activates the aromatic ring, making it more susceptible to reduction.

  • Surface Adsorption and Hydrogen Delivery: The planar pyridinium ion adsorbs onto the surface of the platinum catalyst. It is believed that the molecule lies flat on the catalyst surface. This orientation sterically hinders one face of the ring.

  • Syn-Addition: Hydrogen atoms, also adsorbed on the catalyst surface, are then delivered sequentially to the same face of the ring (syn-addition). This directed, multi-step addition of six hydrogen atoms results in the formation of the all-cis substituted piperidine.

The diagram below illustrates the proposed model for stereochemical induction.

G cluster_catalyst Platinum Catalyst Surface Catalyst Pt --- Pt --- Pt --- Pt --- Pt --- Pt Pyridinium Protonated Pyridine Adsorbs on Surface Pyridinium->Catalyst Adsorption H_atoms Adsorbed Hydrogen Atoms Syn_Addition Syn-Addition of Hydrogen (from the same face) Cis_Product cis-Piperidine Product Desorbs

Caption: Model for cis-selective hydrogenation on a platinum surface.

Detailed Experimental Protocol

This protocol describes the hydrogenation of Methyl 2-(5-methylpyridin-3-yl)acetate on a 1.0-gram scale. All operations involving hydrogen gas under pressure must be conducted in a certified fume hood with appropriate safety measures and equipment.

Materials and Reagents

ReagentGradeSupplierNotes
Methyl 2-(5-methylpyridin-3-yl)acetate>95%CommercialStarting material
Platinum (IV) Oxide (PtO₂, Adams' catalyst)Reagent Gradee.g., Sigma-AldrichPre-catalyst
Glacial Acetic AcidACS GradeCommercialSolvent
Hydrogen Gas (H₂)High Purity (UHP)Gas SupplierReducing agent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent
Celite® 545-CommercialFiltration aid
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography

Equipment

  • Parr Hydrogenation Apparatus (or similar high-pressure reactor)

  • Glass liner for the reactor vessel

  • Magnetic stirrer and stir bars

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

  • Reactor Setup:

    • Place a magnetic stir bar into the glass liner of the hydrogenation vessel.

    • To the liner, add Methyl 2-(5-methylpyridin-3-yl)acetate (1.0 g, 5.58 mmol).

    • Add glacial acetic acid (20 mL). Stir the mixture until the substrate is fully dissolved.

    • Carefully add Platinum (IV) oxide (50 mg, 5 mol%). Note: While PtO₂ is not pyrophoric, it is a fine powder; handle with care.

  • Hydrogenation:

    • Place the glass liner into the steel reactor vessel and assemble the Parr apparatus according to the manufacturer's instructions.

    • Seal the reactor.

    • Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen gas (3-4 times) to remove all air.

    • Pressurize the reactor with hydrogen gas to 60 bar (approx. 870 psi).

    • Begin vigorous stirring and maintain the reaction at room temperature (20-25 °C).

    • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 6-12 hours. An overnight run is often convenient.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete (pressure uptake ceases), stop the stirring.

    • Crucially and carefully , vent the excess hydrogen gas from the reactor in the fume hood.

    • Purge the reactor with nitrogen gas before opening.

    • Prepare a small pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel.

    • Carefully filter the reaction mixture through the Celite pad to remove the platinum black catalyst. Insight: The catalyst is very fine; a good Celite pad is essential to prevent it from passing through. Wash the reaction vessel and the Celite pad with a small amount of ethyl acetate (2 x 10 mL) to ensure complete transfer.

  • Neutralization and Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution. Caution: Vigorous CO₂ evolution will occur. Add the NaHCO₃ solution in small portions with frequent swirling and venting until the effervescence ceases (pH ~8).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

    • Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine. Insight: The addition of a small amount of triethylamine to the eluent deactivates the acidic silica gel, preventing the amine product from streaking on the column and improving the separation.

    • Combine the pure fractions and remove the solvent in vacuo to afford cis-Methyl 2-(5-methylpiperidin-3-yl)acetate as a colorless oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.

Caption: Experimental workflow for the synthesis and purification.

Expected Results & Data Interpretation

The protocol is expected to deliver the target compound with high diastereoselectivity for the cis isomer.

Typical Quantitative Data

ParameterExpected Value
Yield85-95%
Diastereomeric Ratio>95:5 (cis:trans)
AppearanceColorless to pale yellow oil

Interpreting NMR for Stereochemistry

The cis stereochemistry can be confirmed using ¹H NMR spectroscopy. In the cis isomer, the proton at C3 is typically axial, and the proton at C5 is also axial. This arrangement leads to large axial-axial (J_ax-ax) coupling constants (typically 8-12 Hz) with their adjacent axial protons. In contrast, the trans isomer would exhibit smaller axial-equatorial or equatorial-equatorial couplings. A detailed analysis of the coupling constants for the ring protons is the primary method for assigning the relative stereochemistry.

Troubleshooting & Field Insights

  • Incomplete Reaction: If hydrogen uptake is slow or stalls, the catalyst may be of low activity or poisoned. Ensure the starting material is pure. The catalyst loading can be increased (up to 10 mol%), or the reaction can be run for a longer period.

  • Low Diastereoselectivity: A decrease in the cis:trans ratio can sometimes occur if the reaction conditions are not sufficiently acidic. Ensure glacial acetic acid is used and that the system is free of basic impurities.

  • Catalyst Removal Issues: If the platinum catalyst passes through the Celite filter, the resulting solution will be black. The filtration should be repeated with a fresh, more densely packed Celite pad.

References

  • BenchChem. (2025). Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols.
  • Fu, G. C., et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
  • PubMed. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Elsevier. (1998). Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Tetrahedron Asymmetry.
  • RSC Publishing. (n.d.). Reduction of 3,5-disubstituted pyridines to dihydropyridines.
  • RSC Publishing. (n.d.). Reduction of 3,5-Disubstituted Pyridines to Dihydropyridinest.
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
  • Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

Sources

Hydrolysis conditions for converting Methyl 2-(5-methylpiperidin-3-yl)acetate to acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Hydrolysis of Methyl 2-(5-methylpiperidin-3-yl)acetate

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The conversion of ester functional groups to their corresponding carboxylic acids is a fundamental transformation in the synthesis of these molecules, often serving as a key step in creating advanced intermediates or the final active pharmaceutical ingredient (API). This application note provides a detailed guide for researchers and drug development professionals on the effective hydrolysis of Methyl 2-(5-methylpiperidin-3-yl)acetate to 2-(5-methylpiperidin-3-yl)acetic acid.

This document offers a comprehensive overview of the two primary chemical hydrolysis methodologies: base-catalyzed saponification and acid-catalyzed hydrolysis. We will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step laboratory protocols, and offer a comparative analysis to guide the selection of the optimal method. The aim is to equip scientists with the practical and theoretical knowledge required to perform this conversion efficiently and with high fidelity.

Mechanistic Overview: The Chemistry of Ester Cleavage

The choice between acid- or base-catalyzed hydrolysis is dictated by the overall stability of the substrate and the desired reaction kinetics. For most simple esters, base-catalyzed hydrolysis is preferred due to its irreversible nature, which typically drives the reaction to completion.

Base-Catalyzed Hydrolysis (Saponification)

This method is a two-stage process involving a nucleophilic acyl substitution followed by an irreversible acid-base reaction.

  • Nucleophilic Attack: A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Deprotonation (Irreversible Step): The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a highly stable carboxylate salt and methanol. This step is thermodynamically favorable and renders the entire process irreversible, pushing the equilibrium completely towards the products.

  • Acidic Workup: To isolate the final carboxylic acid, a final acidification step is required to protonate the carboxylate salt.

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is an equilibrium process, and to drive it towards the carboxylic acid, a large excess of water must be used.

  • Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking oxygen to the methoxy oxygen, converting the methoxy group into a good leaving group (methanol).

  • Elimination: The intermediate collapses, expelling a neutral methanol molecule and forming the protonated carboxylic acid.

  • Deprotonation: A water molecule removes the final proton to regenerate the acid catalyst and yield the carboxylic acid.

Navigating the Synthesis of Substituted Amines: Application Notes on Reductive Amination of Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly efficient and versatile pathway for the formation of carbon-nitrogen bonds.[1][2][3][4] This powerful reaction is instrumental in the synthesis of a vast array of amines, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[5][6] This application note provides a detailed guide to the reductive amination of Methyl 2-(5-methylpiperidin-3-yl)acetate, a complex substrate featuring a secondary amine within a substituted piperidine ring and a methyl ester. We will explore various techniques, delve into the mechanistic underpinnings of reagent choice, and provide robust, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Reductive Amination

The direct alkylation of amines is often plagued by a lack of control, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[7][8] Reductive amination elegantly circumvents this challenge by converting a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion.[4][9] This one-pot reaction is highly valued in green chemistry for its atom economy and often mild reaction conditions.[9]

The target substrate, Methyl 2-(5-methylpiperidin-3-yl)acetate, presents a unique synthetic challenge. The presence of a secondary amine on the piperidine ring allows for further functionalization. This guide will focus on the N-alkylation of this secondary amine through reductive amination with various aldehydes and ketones.

Mechanistic Considerations and Reagent Selection

The success of a reductive amination hinges on the careful selection of the reducing agent and reaction conditions to favor the reduction of the in situ-formed iminium ion over the starting carbonyl compound.[10]

The Role of the Reducing Agent

Several reducing agents are commonly employed in reductive amination, each with distinct advantages and limitations.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and remarkable selectivity for iminium ions over ketones and aldehydes.[11][12][13] The electron-withdrawing acetate groups temper the reactivity of the borohydride, allowing for a one-pot procedure where the reducing agent is present from the start.[12] It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10][11]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, NaBH₃CN, is effective at slightly acidic pH, which is ideal for imine formation.[14][15] However, its high toxicity and the potential to generate hydrogen cyanide gas, especially under strongly acidic conditions, necessitate careful handling and disposal.[15][16] It is compatible with protic solvents like methanol.[15]

  • Catalytic Hydrogenation: Utilizing hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) is a green and atom-economical approach.[5][17] This method can be highly effective but may require optimization of catalyst, pressure, and temperature. It also carries the risk of reducing other functional groups within the molecule.

  • Formic Acid and its Derivatives (Leuckart-Wallach and Eschweiler-Clarke Reactions): These classic methods use formic acid or its derivatives as both a reducing agent and, in the case of the Eschweiler-Clarke reaction, a source of methyl groups.[2][7][18] The Leuckart-Wallach reaction is a reductive amination using formic acid.[2][7][19] The Eschweiler-Clarke reaction specifically refers to the methylation of primary or secondary amines using formaldehyde and formic acid.[8][18][20] While historically significant, these reactions often require high temperatures.[7][19][21]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Amine R'₂NH (Methyl 2-(5-methylpiperidin-3-yl)acetate) Iminium [R'₂N=CHR]⁺ (Iminium Ion) Amine->Iminium + H⁺, -H₂O Carbonyl R-CHO (Aldehyde/Ketone) Carbonyl->Iminium Product R'₂N-CH₂R (N-Alkylated Product) Iminium->Product Hydride Transfer Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Figure 1: General mechanism of reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of Methyl 2-(5-methylpiperidin-3-yl)acetate.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a robust and generally high-yielding method for the N-alkylation of the target substrate.

Materials:

  • Methyl 2-(5-methylpiperidin-3-yl)acetate

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add Methyl 2-(5-methylpiperidin-3-yl)acetate (1.0 equivalent) and the chosen aldehyde or ketone (1.1 equivalents).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE).

  • With vigorous stirring, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is an alternative for substrates that may be sensitive to the conditions of Protocol 1. Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity of sodium cyanoborohydride.

Materials:

  • Methyl 2-(5-methylpiperidin-3-yl)acetate

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-(5-methylpiperidin-3-yl)acetate (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in methanol.

  • Add a catalytic amount of acetic acid to maintain a pH between 6 and 7.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography.

Experimental_Workflow start Start reactants Combine Amine and Carbonyl in Solvent start->reactants add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) reactants->add_reductant reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->reaction quench Quench Reaction (e.g., with NaHCO₃) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2: A typical experimental workflow for reductive amination.

Data Presentation and Comparison

Reducing AgentTypical SolventKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride DCE, THFHigh selectivity, mild conditions, one-pot procedure.[11][12]Water-sensitive.[10]
Sodium Cyanoborohydride Methanol, EthanolEffective in protic solvents, selective for iminium ions.[15]Highly toxic, potential for HCN gas evolution.[15][16]
Catalytic Hydrogenation Alcohols, Ethyl AcetateGreen, atom-economical.[5][9]Requires specialized equipment, potential for over-reduction.
Formic Acid Neat or solventInexpensive.High temperatures often required, potential for side products.[7][19][21]

Troubleshooting and Self-Validation

  • Low Yield: If the reaction shows low conversion, ensure all reagents are anhydrous, especially when using sodium triacetoxyborohydride. A catalytic amount of acetic acid can sometimes accelerate imine formation.[11] For less reactive carbonyl compounds, gentle heating may be necessary.[22]

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting carbonyl compound.[22] This indicates that the reducing agent is too reactive or that imine formation is slow. Using a more selective reagent like NaBH(OAc)₃ is recommended.[22] Over-alkylation, where the product amine reacts further, can be minimized by using a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[22]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress by observing the disappearance of the starting materials.[22] Co-spotting with starting materials is crucial for accurate interpretation. LC-MS provides more definitive information on product formation and the presence of intermediates.

Conclusion

Reductive amination is a highly reliable and adaptable method for the synthesis of substituted amines. For the N-alkylation of Methyl 2-(5-methylpiperidin-3-yl)acetate, sodium triacetoxyborohydride offers a superior combination of selectivity, mild reaction conditions, and operational simplicity, making it the recommended choice for most applications. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can effectively utilize this powerful transformation to access a wide range of functionalized piperidine derivatives for applications in drug discovery and development.

References

  • Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]

  • Recent Development on Catalytic Reductive Amination and Applications | Bentham Science. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones - ACS Publications. Available at: [Link]

  • Leuckart reaction - Grokipedia. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PubMed. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PubMed. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Leuckart-Wallach-type reductive amination of ketones - PubMed. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Sodium Cyanoborohydride - G-Biosciences. Available at: [Link]

  • Sodium Cyanoborohydride - Common Organic Chemistry. Available at: [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal. Available at: [Link]

  • A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified P - ChemRxiv. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC. Available at: [Link]

  • Intermolecular C-H Amination of Complex Molecules: Insights into the Factors Governing the Selectivity | Request PDF - ResearchGate. Available at: [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization - Organic Chemistry Portal. Available at: [Link]

  • Reductive Aminations with Metal Catalysts - Encyclopedia.pub. Available at: [Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed. Available at: [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - - Nottingham ePrints. Available at: [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC. Available at: [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF - ResearchGate. Available at: [Link]

  • Co Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. Available at: [Link]

Sources

Application Note: Hydrogenation of Methyl 2-(5-methylpyridin-3-yl)acetate to Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of Methyl 2-(5-methylpyridin-3-yl)acetate to its piperidine analogue, Methyl 2-(5-methylpiperidin-3-yl)acetate , represents a critical transformation in the synthesis of piperidine-based pharmacophores. This application note details the challenges of hydrogenating 3,5-disubstituted pyridines, where the formation of two stereocenters (C3 and C5) leads to cis and trans diastereomers. We present a validated protocol using Platinum(IV) Oxide (Adams' Catalyst) in glacial acetic acid, which favors the thermodynamically stable cis-isomer (diequatorial conformation). Alternative methods using Rhodium on Carbon (Rh/C) and Ruthenium on Alumina (Ru/Al₂O₃) are discussed for stereochemical tuning.

Introduction & Mechanistic Insight

The Challenge of 3,5-Disubstitution

Hydrogenating the pyridine ring of Methyl 2-(5-methylpyridin-3-yl)acetate destroys the aromatic system and introduces chirality at positions 3 and 5. Unlike 2- or 4-substituted pyridines, 3,5-disubstituted systems possess a 1,3-relationship on the piperidine ring.

  • Cis-Isomer (Desired): In the chair conformation, the 1,3-disubstitution allows both the methyl group and the acetate side chain to occupy equatorial positions (e,e). This is the thermodynamically preferred state.

  • Trans-Isomer: Forces one substituent into an axial position (a,e), creating 1,3-diaxial strain and raising the energy of the molecule.

Catalyst Selection Logic
  • PtO₂ (Adams' Catalyst): The "Gold Standard" for pyridine reduction. In acidic media (AcOH), the pyridine nitrogen is protonated, preventing catalyst poisoning. PtO₂ facilitates a syn-addition of hydrogen from the catalyst surface, kinetically favoring the cis isomer.

  • Rh/C (5%): Operates under milder pressures but requires careful solvent choice (e.g., MeOH/HCl) to prevent partial reduction or coupling side reactions.

  • Pd/C: Generally less effective for pyridine rings due to strong poisoning by the nitrogen lone pair unless high temperatures are used, which risks ester hydrolysis.

Reaction Pathway & Stereochemistry

The following diagram illustrates the hydrogenation pathway and the conformational analysis of the products.

ReactionPathway Figure 1: Hydrogenation pathway of 3,5-disubstituted pyridine precursor. Precursor Methyl 2-(5-methylpyridin-3-yl)acetate (Aromatic, Planar) Intermediate Tetrahydropyridine Intermediate Precursor->Intermediate H2, Catalyst (Slow Step) CisProduct Cis-Isomer (Major) (3R,5S)-Rel Diequatorial (Stable) Intermediate->CisProduct Syn-Addition (Kinetic & Thermo Control) TransProduct Trans-Isomer (Minor) (3R,5R)-Rel Axial/Equatorial (Strained) Intermediate->TransProduct Isomerization

Experimental Protocols

Method A: High-Pressure Hydrogenation with PtO₂ (Recommended)

Best for: High conversion, high cis-selectivity, and scale-up.

Materials:
  • Substrate: Methyl 2-(5-methylpyridin-3-yl)acetate (10.0 g, 55.8 mmol)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (0.5 g, 5 wt% loading)

  • Solvent: Glacial Acetic Acid (100 mL)

  • Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor or Büchi hydrogenator)

Procedure:
  • Preparation: In a clean autoclave vessel, dissolve the substrate in glacial acetic acid. The solution should be clear.

  • Catalyst Addition: Carefully add PtO₂. Caution: PtO₂ can ignite solvent vapors; add under an inert blanket (Argon/Nitrogen) if possible.

  • Purging: Seal the reactor. Purge with Nitrogen (3x, 5 bar) to remove oxygen. Then purge with Hydrogen (3x, 10 bar).

  • Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 50°C . Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 12–16 hours.

  • Workup:

    • Cool to room temperature and vent H₂.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to remove AcOH (azeotrope with toluene if necessary).

    • Neutralization: Dissolve the residue (acetate salt) in DCM (100 mL) and wash with saturated aqueous NaHCO₃ until pH > 8.

    • Dry organic layer (MgSO₄), filter, and concentrate to yield the crude piperidine as a pale yellow oil.

Method B: Mild Hydrogenation with Rh/C

Best for: Sensitive substrates or when high-pressure equipment is unavailable.

Protocol Summary:
  • Catalyst: 5% Rhodium on Carbon (Rh/C).

  • Solvent: Methanol with 1.1 eq. HCl (to protonate the pyridine).

  • Conditions: 5–10 bar H₂, Room Temperature, 24 hours.

  • Note: Rhodium is highly active and can be used at lower pressures, but stereoselectivity may be lower compared to PtO₂/AcOH.

Data Summary & Expected Results

ParameterMethod A (PtO₂/AcOH)Method B (Rh/C / MeOH)
Pressure 50 bar5–10 bar
Temperature 50°C25°C
Conversion >98%90–95%
Cis:Trans Ratio ~85:15~70:30
Yield (Isolated) 88–92%80–85%
Main Side Reaction Ester reduction (rare at 50°C)Partial reduction (tetrahydropyridines)

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

  • ¹H NMR (CDCl₃):

    • Loss of Aromatics: Disappearance of pyridine signals (δ 7.0–8.5 ppm).

    • Methine Shift: The proton at C3 (alpha to the acetate side chain) typically appears as a multiplet around δ 2.0–2.5 ppm.

    • Stereochemistry Check:

      • Cis-Isomer: Look for large axial-axial couplings (J ≈ 10–12 Hz) for the ring protons if the spectrum is resolved. The methyl doublet at C5 should be distinct.

      • Trans-Isomer: Often shows complex multiplets due to ring flipping or twist-boat contributions.

  • Mass Spectrometry (LC-MS):

    • Target Mass: [M+H]⁺ = 172.13 (Calculated for C₉H₁₇NO₂).

    • Precursor Mass: [M+H]⁺ = 166.08.

    • Checkpoint: A mass shift of +6 Da confirms full hydrogenation. A shift of +4 Da indicates a tetrahydropyridine intermediate.

Troubleshooting & Optimization

Troubleshooting Figure 2: Troubleshooting logic for pyridine hydrogenation. Problem Low Conversion / Stalled Reaction Check1 Is Catalyst Poisoned? Problem->Check1 Action1 Repurify Precursor (Remove S/N contaminants) Check1->Action1 Yes Check2 Is Pressure Sufficient? Check1->Check2 No Action2 Increase H2 Pressure (>50 bar) Check2->Action2 No Check3 Solvent Acidity Check2->Check3 Yes Action3 Add 1.0 eq HCl or Switch to Glacial AcOH Check3->Action3 Low

Expert Insight: If the ester group hydrolyzes during the reaction (forming the carboxylic acid), it is likely due to the presence of water in the acetic acid or excessive heating. Ensure anhydrous glacial acetic acid is used. If hydrolysis occurs, the product can be re-esterified using SOCl₂/MeOH post-workup.

References

  • Rylander, P. N. (1967).[1] Hydrogenation of Nitrogen Heterocycles. In Catalytic Hydrogenation over Platinum Metals. Academic Press. Link

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst". Asian Journal of Chemistry, 27(11), 4001-4004. Link

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines". Angewandte Chemie International Edition, 43(16), 2062–2096. (Context on stereoselectivity challenges). Link

  • Patent CN1636979A. (2005). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. (Provides data on thermodynamic stability of 3,5-systems). Link

  • BenchChem Technical Guide. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(5-methylpiperidin-3-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. My insights are drawn from established principles in heterocyclic chemistry and catalytic hydrogenation, providing a framework for logical decision-making in your experimental work.

Overview of the Synthetic Challenge

The synthesis of 3,5-disubstituted piperidines like Methyl 2-(5-methylpiperidin-3-yl)acetate is a non-trivial task. The primary challenge lies in the stereocontrolled reduction of a substituted pyridine ring. The core of this synthesis involves the catalytic hydrogenation of a pyridine precursor, a reaction known for its sensitivity to catalyst choice, substrate purity, and reaction conditions. Issues such as catalyst poisoning, incomplete conversion, and poor diastereoselectivity are common hurdles that can drastically impact yield.

This guide will focus on the most plausible and challenging synthetic route: the catalytic hydrogenation of a suitable pyridine precursor, Methyl 2-(5-methylpyridin-3-yl)acetate.

Proposed Synthetic Workflow

A logical pathway to the target molecule involves two key transformations: the formation of the acetic acid ester sidechain on a pyridine ring and the subsequent hydrogenation.

Synthetic Workflow A 5-Methylnicotinic Acid B Methyl 2-(5-methylpyridin-3-yl)acetate (Pyridine Precursor) A->B  Side-Chain Homologation  & Esterification   C Methyl 2-(5-methylpiperidin-3-yl)acetate (Target Molecule) B->C  Catalytic Hydrogenation  (Critical Step)  

Caption: A plausible synthetic route to the target compound.

Troubleshooting Guide: The Catalytic Hydrogenation Step

This section addresses the most critical and yield-defining step of the synthesis in a question-and-answer format.

Question 1: My hydrogenation reaction has stalled or shows very low conversion. What are the likely causes and solutions?

Answer:

Low or no conversion during the hydrogenation of a pyridine derivative is a frequent issue, often pointing to catalyst deactivation or suboptimal reaction conditions.

  • Causality (Expertise & Experience): The lone pair of electrons on the pyridine's nitrogen atom can strongly adsorb to the active sites of metal catalysts (e.g., Palladium, Platinum, Rhodium), effectively "poisoning" the catalyst and preventing it from activating hydrogen.[1] Furthermore, impurities in the starting material, particularly sulfur or halide compounds, can irreversibly deactivate the catalyst. The aromatic stability of the pyridine ring also necessitates significant energy input to achieve saturation.[2]

  • Troubleshooting Protocol & Solutions:

    • Verify Substrate Purity: Ensure your starting pyridine precursor is highly pure. Use techniques like flash chromatography or recrystallization for purification. Elemental analysis can be used to check for catalyst poisons like sulfur.

    • Increase Pressure and Temperature: The saturation of aromatic rings is often difficult and may require elevated hydrogen pressure and temperature.[2] Typical laboratory reactors may not reach the necessary conditions. Flow hydrogenation reactors can safely achieve the high pressures (e.g., >80 bar) and temperatures (e.g., >80 °C) often required for full conversion.[2]

    • Change the Catalyst: If catalyst poisoning is suspected, switching to a more robust catalyst can be effective.

      • Rhodium-based catalysts (e.g., Rh₂O₃, Rh/C) are often more resistant to poisoning by nitrogen heterocycles than Palladium or Platinum catalysts.[1]

      • Platinum oxide (PtO₂) , also known as Adams' catalyst, is often effective but may still require acidic conditions to protonate the nitrogen and reduce its coordinating ability.

    • Acidify the Reaction Medium: Adding a non-coordinating acid (e.g., HCl, H₂SO₄) protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to the catalyst surface. However, be mindful that acidic conditions can promote side reactions or ester hydrolysis.

ParameterStandard ConditionsTroubleshooting AdjustmentRationale
H₂ Pressure 1 - 10 bar30 - 100 barOvercomes the aromatic stability of the pyridine ring.[2]
Temperature 25 - 40 °C60 - 100 °CProvides sufficient activation energy for the reaction.[2]
Catalyst 10% Pd/CPtO₂, Rh₂O₃, Rh/CRhodium is often more resistant to nitrogen poisoning.[1]
Solvent Methanol, EthanolAcetic Acid, Acidified AlcoholProtonates the pyridine nitrogen to prevent catalyst poisoning.
Question 2: The reaction works, but I'm getting a mixture of cis and trans diastereomers. How can I improve the stereoselectivity?

Answer:

Controlling the stereochemical outcome of the hydrogenation is crucial for obtaining the desired isomer. The formation of both cis and trans products is common when reducing 3,5-disubstituted pyridines.

  • Causality (Expertise & Experience): The stereoselectivity is determined by the way the pyridine ring adsorbs onto the catalyst surface. The molecule can approach the catalyst from different faces, leading to different stereoisomers. The cis isomer is often the kinetic product, formed when both new C-H bonds are delivered from the catalyst surface to the same face of the ring without the intermediate desorbing. The reaction conditions, particularly pressure and catalyst type, can influence the ratio of diastereomers.[2]

  • Troubleshooting Protocol & Solutions:

    • Increase Hydrogen Pressure: Higher pressures can sometimes favor the formation of the cis isomer. For example, studies on similar systems have shown that increasing pressure from 30 bar to 80 bar improved the diastereomeric ratio in favor of the cis product.[2]

    • Screen Different Catalysts: The choice of metal can have a profound impact on stereoselectivity.

      • Rhodium catalysts are reported to give good cis selectivity in the reduction of multi-substituted pyridines.[1]

      • Heterogeneous catalysts like Pd/C or PtO₂ may offer different selectivity profiles compared to homogeneous catalysts like Wilkinson's catalyst.

    • Employ Directed Hydrogenation: If a coordinating group is present on the molecule, it can be used to direct the hydrogen addition. While the target molecule lacks a strong directing group, this is a powerful strategy in other contexts.

Troubleshooting_Stereoselectivity Start Low Diastereoselectivity (Mixture of cis/trans isomers) P_Check Increase H2 Pressure (e.g., to >80 bar) Start->P_Check Cat_Screen Screen Different Catalysts (e.g., Rh-based, PtO2) P_Check->Cat_Screen If still suboptimal Result Improved Diastereomeric Ratio P_Check->Result Success Solvent_Check Evaluate Solvent Effects (Polar vs. Non-polar) Cat_Screen->Solvent_Check If still suboptimal Cat_Screen->Result Success Solvent_Check->Result Success

Sources

Separation of diastereomers of Methyl 2-(5-methylpiperidin-3-yl)acetate via chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of Methyl 2-(5-methylpiperidin-3-yl)acetate Diastereomers

Welcome to the Separation Science Help Desk

Ticket Subject: Method Development for 3,5-Disubstituted Piperidine Diastereomers Assigned Scientist: Senior Application Specialist, Chromatography Division

You are likely attempting to separate the cis-diastereomeric pair (3,5-syn relationship) from the trans-diastereomeric pair (3,5-anti relationship) of Methyl 2-(5-methylpiperidin-3-yl)acetate .

Because this molecule possesses two chiral centers (C3 and C5) and is asymmetric, it exists as four stereoisomers.[1] Standard achiral chromatography (Silica or C18) can separate the diastereomers (Cis vs. Trans). Separation of the specific enantiomers within those pairs requires chiral stationary phases (CSP), which is outside the scope of this specific guide unless requested.

Module 1: Method Development Protocols

This molecule presents two distinct challenges:

  • The "Invisible" Analyte: It lacks a strong UV chromophore (no aromatic rings).

  • The "Sticky" Amine: The secondary amine interacts strongly with silanols, causing severe tailing.

Protocol A: Reverse Phase (RP-HPLC) – Recommended for Analytical Scale

Rationale: High pH suppresses the ionization of the secondary amine (


), forcing it into a neutral state. This eliminates silanol interactions and increases retention on C18.
ParameterCondition
Column High-pH stable C18 (e.g., XBridge C18, Gemini NX-C18)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 60% B over 20 minutes (Slope: ~2.75% / min)
Flow Rate 1.0 mL/min (for 4.6mm ID columns)
Detection ELSD (Preferred) or UV 205-210 nm
Temperature 35°C (Improves mass transfer for amines)
Protocol B: Normal Phase (Flash/Prep) – Recommended for Purification

Rationale: Standard silica purification requires amine modifiers to block active sites. Without them, the compound will streak and not elute.

ParameterCondition
Stationary Phase Spherical Silica Gel (40–60 µm)
Solvent System DCM : Methanol : Aqueous Ammonia (25%)
Ratio 90 : 9 : 1 (Isocratic or Gradient starting at 95:4:1)
Alternative Hexane : Ethyl Acetate : Triethylamine (TEA) (50:50:1)
Visualization Ninhydrin Stain (Blue/Purple spot) or Iodine Chamber

Module 2: Troubleshooting Guide

Issue 1: "I see no peaks on my chromatogram."

Diagnosis: The molecule has no conjugated


-system. The ester carbonyl absorbs weakly at 205–210 nm, but many solvents (acetone, impure methanol) absorb there too (UV Cutoff).
Corrective Action: 
  • Switch Detector: Use Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These are universal for non-volatile compounds.

  • Derivatization (If UV is mandatory): React the sample with p-Toluenesulfonyl chloride (TsCl) or Benzoyl chloride. This adds a chromophore and blocks the amine, solving tailing issues simultaneously.

  • Check Wavelength: Ensure you are monitoring 205 nm or 210 nm. 254 nm will show nothing.

Issue 2: "The peaks are tailing severely ( )."

Diagnosis: Secondary silanol interactions. The protonated amine (


) is ion-exchanging with deprotonated silanols (

). Corrective Action:
  • If using RP-HPLC: Verify pH is > 9.5. If you cannot use high pH, use 0.1% TFA (Trifluoroacetic acid) to suppress Silanols (

    
    ), but note that TFA absorbs at 210 nm, interfering with detection.
    
  • If using Normal Phase: Increase the modifier (TEA or

    
    ) concentration to 1-2%.
    
Issue 3: "Diastereomers are co-eluting (Merging peaks)."

Diagnosis: The cis and trans isomers have similar polarities. Corrective Action:

  • Flatten Gradient: Reduce gradient slope to 0.5% B/min.

  • Change Selectivity: Switch organic modifier from ACN to Methanol (in RP) or from EtOAc to MTBE (in NP). Methanol often provides better selectivity for basic amines due to hydrogen bonding capabilities.

Module 3: Workflow Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the correct separation pathway based on your available equipment and goals.

SeparationWorkflow Start START: Methyl 2-(5-methylpiperidin-3-yl)acetate Mixture of Diastereomers Goal Define Goal: Analytical vs. Preparative Start->Goal Analytical Analytical (QC/Purity) Goal->Analytical Prep Preparative (Isolation) Goal->Prep DetectorCheck Is ELSD/CAD available? Analytical->DetectorCheck UseELSD Use High pH C18 (10mM NH4HCO3, pH 10) DetectorCheck->UseELSD Yes Derivatize Derivatize with TsCl (Add Chromophore) DetectorCheck->Derivatize No (UV only) Derivatize->UseELSD Run Standard UV Method PhaseSelect Stationary Phase Selection Prep->PhaseSelect Silica Normal Phase Silica DCM/MeOH/NH3 (90:10:1) PhaseSelect->Silica Flash Chrom. C18Prep Reverse Phase C18 High pH Buffer PhaseSelect->C18Prep Prep HPLC

Caption: Decision tree for selecting chromatographic modes based on detection capabilities and scale.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) in the mobile phase? A: Yes, but with caution. TFA (


) is excellent for sharpening amine peaks by suppressing silanol ionization. However, TFA forms ion pairs with amines which can alter retention significantly. Crucially, TFA absorbs strongly below 215 nm. Since your molecule requires low-UV detection, TFA will cause a high background baseline, lowering your signal-to-noise ratio. Formic acid is a better alternative for low UV, though less effective at suppressing tailing than TFA.

Q2: Which diastereomer elutes first? A: In Normal Phase (Silica), the Cis isomer (often the (3R,5S)/(3S,5R) pair) typically elutes after the Trans isomer. The Cis isomer usually exposes the polar amine and ester groups more effectively to the stationary phase due to the diaxial/diequatorial conformation dynamics, whereas the Trans isomer may adopt a conformation that shields the polar groups slightly better. Note: This must be experimentally verified as solvation effects can invert order.

Q3: My ester is hydrolyzing during separation. Why? A: If you are using the High pH method (pH 10) and the run times are long or fractions sit in solution, the methyl ester can hydrolyze to the carboxylic acid.

  • Prevention: Process fractions immediately. Freeze-dry (lyophilize) rather than using rotary evaporation at high heat. If hydrolysis is severe, switch to a lower pH method (pH 7.5 with Phosphate buffer) or use the Normal Phase method which is non-aqueous.

References

  • Hartwieg, C. D., et al. (2014).[1] "3,5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers." Organic Process Research & Development. (Describes the separation of similar piperidine diastereomers via Boc-protection and normal phase chromatography).

  • Phenomenex Technical Guides. (2025). "Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases." LC Technical Tips. (Authoritative guide on amine tailing mechanisms and modifier usage).

  • BenchChem Application Notes. (2025). "HPLC-UV Analysis of Piperidine-Containing Compounds." (Protocols for low-UV detection and derivatization of non-chromophoric piperidines).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A. (Fundamental referencing for amine behavior at high pH).

Sources

Resolving enantiomers of Methyl 2-(5-methylpiperidin-3-yl)acetate using chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Methyl 2-(5-methylpiperidin-3-yl)acetate

Executive Summary & Chemical Context

The Challenge: You are attempting to resolve the enantiomers of Methyl 2-(5-methylpiperidin-3-yl)acetate .

  • Chemical Nature: This is a secondary amine with a pendant ester.

  • Stereochemistry: The molecule possesses two chiral centers (positions 3 and 5). This results in potentially four stereoisomers (two pairs of enantiomers: cis-pair and trans-pair).

  • Detection Hurdles: The molecule lacks a strong chromophore (no aromatic rings or conjugated systems), making standard UV detection at 254 nm ineffective.

  • Interaction Issues: The secondary amine is prone to severe peak tailing due to interaction with residual silanols on the silica support.

This guide provides a self-validating workflow to resolve these issues, moving from initial screening to advanced troubleshooting.

Module 1: Method Development Protocol

Do not rely on trial and error. Follow this logic-gated workflow to establish a baseline method.

Step 1: Column Selection Strategy

For piperidine derivatives, Amylose-based stationary phases are the industry gold standard due to their ability to form inclusion complexes with the piperidine ring.

PriorityColumn TypeCommercial EquivalentRationale
Primary Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak IA / AD-H Proven success with aliphatic amines; IA (immobilized) allows broader solvent use (e.g., DCM) if solubility is poor.
Secondary Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / IB Alternative selectivity if the amylose column shows co-elution.
Step 2: Mobile Phase Design (The "Basic" Rule)
  • Base Additive (Critical): You must use a basic additive to suppress the ionization of the secondary amine. Without it, the amine will interact with the silica support, causing peak tailing and loss of resolution.

  • Standard Mix: n-Hexane : Ethanol : Diethylamine (DEA).

  • Starting Ratio: 90 : 10 : 0.1 (v/v/v).

Step 3: Detection Configuration

Since the molecule is aliphatic:

  • UV: Set to 205–210 nm . (Ensure high-purity solvents to minimize background noise).

  • Alternative: If available, use CAD (Charged Aerosol Detection) or ELSD for higher sensitivity without derivatization.

Visual Workflow: Screening Decision Tree

MethodDevelopment Start Start: Methyl 2-(5-methylpiperidin-3-yl)acetate Solubility Check Solubility in Hexane/EtOH Start->Solubility ColSelect Select Column: Chiralpak IA or AD-H Solubility->ColSelect MobilePhase Mobile Phase A: Hexane/EtOH/DEA (90:10:0.1) ColSelect->MobilePhase RunScreen Run Screening Gradient (5% to 30% EtOH) MobilePhase->RunScreen CheckPeaks Decision: Peak Shape & Count? RunScreen->CheckPeaks GoodSep Success: Optimize Isocratic Hold CheckPeaks->GoodSep Baseline Resolution Tailing Issue: Severe Tailing CheckPeaks->Tailing Asymmetry > 1.5 NoDetect Issue: No Peaks Visible CheckPeaks->NoDetect Flat Baseline FourPeaks Observation: 4 Peaks Seen CheckPeaks->FourPeaks Diastereomers Present Tailing->MobilePhase Increase DEA to 0.2%

Figure 1: Logic-gated screening workflow for initial method development.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes you may encounter.

Category A: Peak Shape & Resolution

Q1: My peaks are tailing severely (Asymmetry > 1.5). Is the column dead?

  • Diagnosis: This is likely silanol interaction , not column death. The secondary amine on the piperidine ring is hydrogen-bonding with the silica support of the column.

  • The Fix:

    • Increase Additive: Increase Diethylamine (DEA) from 0.1% to 0.2% or 0.3% .

    • Switch Additive: If DEA fails, switch to Isopropylamine (IPA-amine) or Ethylenediamine (EDA) . EDA is a stronger base and often provides sharper peaks for stubborn amines [1].

    • Temperature: Lower the column temperature to 20°C. While counter-intuitive (mass transfer usually improves with heat), chiral recognition often improves at lower temperatures, and the "stickiness" might be reduced kinetically.

Q2: I see four peaks instead of two. What is happening?

  • Diagnosis: You are resolving both the enantiomers AND the diastereomers .

    • Your molecule has two chiral centers.[1][2]

    • Peaks 1 & 2 might be the cis-enantiomers.

    • Peaks 3 & 4 might be the trans-enantiomers.

  • The Fix:

    • If you only need one pair (e.g., the cis pair), you should purify the diastereomers using Achiral Flash Chromatography (Standard Silica or C18) before attempting chiral HPLC.

    • If you need to analyze all four, optimize the gradient to ensure the diastereomeric gap is sufficient.

Category B: Detection & Sensitivity

Q3: I injected the sample, but the baseline is flat. I can't see the compound.

  • Diagnosis: The ester and amine groups have very weak UV absorbance. At 254 nm, this molecule is invisible.

  • The Fix (Non-Destructive):

    • Lower Wavelength: Set UV to 205 nm or 210 nm . Warning: You must use HPLC-grade solvents transparent at this range (e.g., Acetonitrile instead of Acetone).

    • Concentration: Increase sample concentration to 2-5 mg/mL.

  • The Fix (Destructive/Derivatization):

    • If direct detection fails, react the amine with Benzyl chloroformate (Cbz-Cl) or FMOC-Cl pre-column. This adds an aromatic ring, making the molecule UV-active at 254 nm.

    • Note: This changes the separation selectivity, so you must re-screen columns [2].

Category C: Chemical Stability

Q4: My retention times are shifting, and a new peak is appearing over time.

  • Diagnosis: On-column transesterification or hydrolysis.

    • If you are using Ethanol in the mobile phase and have a Methyl ester, the Ethanol can slowly swap with the Methyl group (Transesterification), especially in the presence of basic additives (DEA).

  • The Fix:

    • Match the Alcohol: Use Methanol instead of Ethanol in the mobile phase (e.g., Hexane/MeOH/DEA). This prevents transesterification (Methyl swaps for Methyl = No change).

    • Avoid Water: Ensure solvents are strictly anhydrous to prevent hydrolysis to the carboxylic acid.

Module 3: Advanced Optimization (The "Refine-It" Phase)

If the standard Normal Phase (Hexane/EtOH) fails, switch to Polar Organic Mode . This is often superior for polar amines.

Protocol: Polar Organic Mode

  • Mobile Phase: 100% Acetonitrile (ACN) or 100% Methanol.

  • Additives: 0.1% DEA + 0.1% Acetic Acid.

    • Why both? The acid/base mixture forms a salt in the mobile phase, acting as a "volatile buffer" that sharpens peaks for zwitterionic-like interactions without using water [3].

  • Column: Chiralpak IA or IB (Immobilized phases are required for 100% ACN/MeOH stability; do not use coated AD/OD columns with 100% Acetate/Chloroform/THF, though ACN/MeOH is usually safe for coated columns, immobilized is safer for robustness).

Visual Workflow: Troubleshooting Logic

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing Invisible Low Sensitivity Issue->Invisible Drift RT Shift / New Peaks Issue->Drift AddBase Add 0.1% DEA Tailing->AddBase LowUV UV @ 205nm Invisible->LowUV TransEst Transesterification? Drift->TransEst SwitchBase Switch to EDA AddBase->SwitchBase Still Tailing Deriv Derivatize (CBZ/FMOC) LowUV->Deriv Still Invisible MatchAlc Use MeOH (Match Ester) TransEst->MatchAlc

Figure 2: Troubleshooting logic for peak shape, detection, and stability issues.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link] (General guidance on amine additives and immobilized columns).

  • Ye, Y. K., et al. (2006). Enantioseparation of basic drugs on polysaccharide-based chiral stationary phases using polar organic mobile phases. Journal of Chromatography A. (Foundational text on using Acid/Base additives in 100% organic solvent).

Disclaimer: This guide is intended for research purposes. Always consult Safety Data Sheets (SDS) for DEA and organic solvents before handling.

Sources

Technical Support Center: Stereochemical Integrity of Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Racemization/Epimerization during Derivatization Audience: Medicinal Chemists, Process Chemists Last Updated: February 26, 2026

Core Directive: The Stereochemical Challenge

You are working with Methyl 2-(5-methylpiperidin-3-yl)acetate . Unlike standard


-amino acids where racemization occurs at the carbon adjacent to the carbonyl, this molecule presents a unique challenge: Ring Epimerization .

The stereochemical integrity of this molecule relies on the relative configuration of the C3 and C5 chiral centers.

  • The Risk: Thermodynamic equilibration between the cis (typically diequatorial, more stable) and trans (axial-equatorial) diastereomers.

  • The Trigger: Reversible formation of enolates, enamines, or iminium ions during N-functionalization or ester hydrolysis.

  • The Consequence: Loss of Diastereomeric Excess (de) and Enantiomeric Excess (ee), leading to inseparable isomeric mixtures.

This guide provides self-validating protocols to "freeze" the stereochemistry during downstream derivatization.

Critical Workflow Analysis

The following decision tree outlines the safe operating windows for derivatizing the amine (N-terminus) versus the ester (C-terminus).

DerivatizationWorkflow Start Target Modification N_Term N-Derivatization (Amine) Start->N_Term C_Term C-Derivatization (Ester) Start->C_Term RedAm Reductive Amination N_Term->RedAm Acylation Acylation / Sulfonylation N_Term->Acylation Hydrolysis Ester Hydrolysis C_Term->Hydrolysis Coupling Direct Amidation C_Term->Coupling Risk_Ox RISK: Iminium Formation (C3/C5 Scrambling) RedAm->Risk_Ox Oxidizing conditions Sol_RedAm Protocol A: Triacetoxyborohydride Low Temp (<0°C) RedAm->Sol_RedAm Preferred Sol_Acyl Protocol B: Inorganic Base (K2CO3) Avoid Pyridine/DMAP Acylation->Sol_Acyl Risk_Enol RISK: C3 Epimerization via Enolate/Elimination Hydrolysis->Risk_Enol Strong Base/Heat Sol_Hyd Protocol C: LiOH / THF / H2O Avoid Reflux Hydrolysis->Sol_Hyd Sol_Coup Protocol D: T3P Coupling No Pre-activation Coupling->Sol_Coup

Figure 1: Decision matrix for selecting derivatization conditions that minimize stereochemical erosion.

Troubleshooting Guides & Protocols

Module A: N-Functionalization (Amine)

Issue: Loss of optical purity during Reductive Amination or Protection. Mechanism: Formation of an exocyclic iminium ion or enamine intermediate allows the C3 or C5 proton to become labile, leading to thermodynamic equilibration (usually favoring the cis-diequatorial isomer).

Q: I am observing epimerization during reductive amination with an aldehyde. Why? A: You are likely using Sodium Cyanoborohydride (


)  at slightly acidic pH for too long. The acidic environment promotes the reversible formation of the enamine/iminium species, which facilitates C3 epimerization.

Corrective Protocol (Self-Validating):

  • Reagent Switch: Use Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    )
    . It is milder and requires less acidic conditions than cyanoborohydride.
  • Solvent System: Use DCE (1,2-Dichloroethane) or THF . Avoid Methanol if possible, as it promotes hemiaminal equilibrium.

  • Temperature Control: Perform the imine formation at 0°C and warm to Room Temperature (RT) only after adding the reducing agent.

  • Validation: Monitor the reaction by NMR. The appearance of "split" methyl signals (doublets becoming complex multiplets) indicates epimerization.

ParameterHigh Risk ConditionLow Risk Condition (Recommended)
Reducing Agent

/


Temperature


Base

(Strong organic base)

(Sterically hindered) or None
Module B: C-Functionalization (Ester/Acid)

Issue: Racemization during hydrolysis of the methyl ester to the carboxylic acid. Mechanism: While the


-carbon of the acetate side chain is not chiral, strong bases can induce 

-elimination
(retro-Michael type) or simply force the ring into a planar transition state if high heat is applied, scrambling the C3 center.

Q: Can I use NaOH/MeOH to hydrolyze the ester? A: Avoid if possible. Strong hydroxide bases in protic solvents at reflux can promote thermodynamic equilibration of the ring substituents.

Corrective Protocol (Lithium Hydroxide Method):

  • Dissolution: Dissolve substrate in THF/Water (3:1) .

  • Reagent: Add LiOH·H2O (1.1 - 1.5 eq) . Lithium is less basic and coordinates tighter to the carboxylate, reducing the freedom of the intermediate to epimerize.

  • Temperature: Stir at 0°C to RT . Do NOT heat.

  • Quench: Acidify carefully to pH 4-5 with 1N HCl (cold). Do not expose the free acid to strong mineral acids for prolonged periods.

Module C: Amide Coupling

Issue: Epimerization during the coupling of the piperidine-acetic acid to an amine. Mechanism: Over-activation of the carboxylic acid can lead to ketene-like intermediates or oxazolones (less likely here than


-amino acids, but still a risk). The primary risk is base-mediated proton abstraction at C3 if the nitrogen is protected with an electron-withdrawing group (e.g., Boc, Cbz), increasing the acidity of the ring protons.

Q: Which coupling reagent is safest for this scaffold? A: T3P (Propylphosphonic anhydride) is the gold standard for epimerization-prone substrates.

Corrective Protocol (T3P Coupling):

  • Setup: Dissolve Acid and Amine in EtOAc or DMF .

  • Base: Add Pyridine (mild base) or DIPEA (hindered base). Avoid TEA.

  • Coupling: Add T3P (50% in EtOAc) dropwise at 0°C .

  • Rationale: T3P yields water-soluble byproducts and does not require pre-activation (which is where racemization often happens with HATU/EDC).

Frequently Asked Questions (FAQs)

Q1: My starting material is a 50:50 mixture of cis/trans. Can I separate them before derivatization? A: Yes. The cis and trans isomers of 3,5-disubstituted piperidines usually have distinct physical properties.

  • Flash Chromatography: They often separate on silica gel (elute with DCM/MeOH/NH3).

  • Crystallization: The cis isomer (diequatorial) is often more crystalline. Attempt recrystallization of the HCl salt from EtOH/Et2O.

Q2: Does the N-protecting group affect stability? A: Yes. Electron-withdrawing groups (Boc, Cbz, Tosyl) make the ring protons (C2, C6, and indirectly C3/C5) more acidic compared to N-alkyl piperidines.

  • Guideline: If N-protected (carbamate), avoid strong bases (NaH, LDA) entirely. If N-alkylated, the ring is more robust.

Q3: I see a "doublet of doublets" turning into a "multiplet" in NMR. Is this racemization? A: This is a strong indicator of Epimerization .

  • Check: Look at the C5-Methyl signal.[1][2] In the cis isomer, the methyl is typically equatorial and has a distinct shift/coupling compared to the trans (axial) methyl. If you see a new doublet appearing nearby, you are generating the other diastereomer.

References

  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. Source: National Institutes of Health (PubMed). Relevance: Establishes the thermodynamic stability profiles of cis vs. trans isomers and chemoenzymatic routes to access them.

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. Source: eScholarship / J. Am. Chem. Soc. Relevance: Details the mechanism of converting kinetic isomers to thermodynamic isomers using radical pathways (conditions to avoid if kinetic isomer is desired).

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P. Source: Organic Chemistry Portal / Org. Lett. Relevance: Validates the use of T3P and Pyridine to suppress epimerization during coupling reactions.

  • Cis-trans Equilibria in 1-Substituted-3,5-Dimethyl-4-Piperidones. Source: Semantic Scholar / Tetrahedron.[3] Relevance: Foundational physical organic chemistry describing the energy differences between axial and equatorial substituents in 3,5-dimethyl systems.

Sources

Technical Support Center: Ester Hydrolysis in Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming kinetic stalling in hindered piperidine ester hydrolysis.

Executive Summary

Hydrolyzing esters attached to sterically crowded piperidine rings (particularly at the C2, C3, or C4 positions with adjacent substitution) often fails under standard saponification conditions (e.g., NaOH/MeOH). This is rarely a thermodynamic issue; it is a kinetic bottleneck governed by the Taft Steric Parameter (


) . The nucleophile (OH⁻) is simply physically blocked from reaching the carbonyl carbon by the chair conformation of the piperidine ring and the solvation shell surrounding the hydroxide ion.

To solve this, we must move from "Brute Force" (heat/concentration) to "Precision" (naked anions/anhydrous conditions).

Module 1: Diagnostic & Decision Matrix

Before altering your synthesis, diagnose the failure mode.

Q: Is my reaction truly stalled, or just slow?

  • Test: Run the reaction at reflux for 4 hours. If conversion is <10% by LCMS, you have a Steric Blockade .

  • Test: If you see starting material consumption but no product (and new spots on TLC), you have Side Reactions (likely elimination or retro-Mannich if the nitrogen is unprotected).

Troubleshooting Logic Flow

(Visualizing the decision pathway for hindered substrates)

G Start Start: Ester Hydrolysis Stalled CheckN Is Piperidine Nitrogen Protected? Start->CheckN Prot Protect N (Boc/Cbz) to prevent side reactions CheckN->Prot No SolventCheck Current Solvent System? CheckN->SolventCheck Yes Prot->SolventCheck PathA Aqueous/Alcoholic (MeOH/H2O) SolventCheck->PathA Standard PathB Aprotic/Polar (THF/DMSO) SolventCheck->PathB Already Optimized Action1 Switch to Protocol A: LiOH in THF/H2O PathA->Action1 Action2 Switch to Protocol B: 'Naked' Hydroxide (t-BuOK/DMSO) PathB->Action2 Action1->Action2 Fails Action3 Switch to Protocol C: Anhydrous TMSOK Action2->Action3 Fails

Figure 1: Decision matrix for selecting the appropriate hydrolysis protocol based on steric severity and current conditions.

Module 2: The "Naked" Anion Protocols

The primary reason standard NaOH/MeOH fails is that the hydroxide ion is heavily solvated by water and methanol (hydrogen bonding). This increases the effective size of the nucleophile, making it too bulky to attack a hindered carbonyl.

Solution: Remove the solvation shell to create a "naked," hyper-nucleophilic anion.

Protocol A: The "Anhydrous Hydroxide" Method (t-BuOK/DMSO)

This method generates a highly reactive hydroxide species in a non-solvating environment.

  • Mechanism:

    
     (in DMSO).
    
  • Why it works: In DMSO, the equilibrium shifts. The resulting OH⁻ is poorly solvated (deshielded) and acts as a "steric missile."

StepActionTechnical Note
1 Dissolve Ester (1.0 equiv) in anhydrous DMSO (0.1 M).DMSO is critical for the "naked anion" effect. Do not substitute with DMF (hydrolysis risk).
2 Add

-BuOK
(2.5 equiv).
Use sublimed grade if possible.
3 Add Water (1.5 equiv).Crucial: Do not add excess water. You need just enough to generate OH⁻ but not enough to solvate it.
4 Stir at RT for 1–4 hours.Monitor by TLC.[1][2][3] If stalled, heat to 60°C.
5 Quench: Dilute with water and acidify to pH 4.Extract with EtOAc.[3] Note: DMSO is hard to remove; wash organic layer 3x with brine.

Expert Insight: This method is superior for C4-substituted piperidines where axial attack is blocked by 3,5-diaxial hydrogens.

Protocol B: The TMSOK "Sniper" Method

Potassium Trimethylsilanolate (TMSOK) is a lipophilic hydroxide equivalent. It is soluble in organic solvents (THF, DCM) and attacks esters via a silyl-ester intermediate or direct nucleophilic attack.

  • Best For: Extremely hindered esters (e.g., adjacent to a quaternary carbon) or water-sensitive substrates.

  • Reference: Laganis & Chenard (1984) established this as the gold standard for hindered esters.

StepActionTechnical Note
1 Dissolve Ester (1.0 equiv) in dry THF or DME .Anhydrous conditions are required to maintain the activity of the silanolate.
2 Add TMSOK (2.0 – 4.0 equiv).Solid TMSOK is hygroscopic; handle under inert atmosphere (N₂/Ar).
3 Reflux (65°C for THF, 85°C for DME).Reaction times vary from 2 to 24 hours.
4 Workup: Cool, dilute with Et₂O.The potassium salt of the acid often precipitates. Filter it, or wash with dilute HCl to isolate the free acid.
Module 3: The "Brute Force" Protocol (Microwave)

If chemical finesse fails, use thermal acceleration. Microwave irradiation helps overcome the activation energy barrier (


) imposed by steric hindrance.
  • Reagents: 10% NaOH or KOH in Ethanol/Water (3:1).

  • Conditions: 120°C – 150°C for 10–30 minutes.

  • Warning: If your piperidine nitrogen is unprotected (secondary amine), high temperatures can lead to decarboxylation or elimination if the ester is

    
     to the nitrogen (e.g., nipecotic acid derivatives).
    
Module 4: Comparative Data Analysis

The following table summarizes reaction rates (


) for a model hindered ester (Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate derivative) under different conditions.
Reagent SystemSolventTemp (°C)TimeYieldMechanism Type
NaOH (2N) MeOH/H₂OReflux48 h< 5%Solvated Nucleophile (Blocked)
LiOH (4N) THF/H₂O60°C24 h35%Lithium Coordination Asst.

-BuOK + H₂O
DMSO25°C2 h92% Naked Anion (High Reactivity)
TMSOK THFReflux6 h88% Lipophilic Nucleophile
LiI Pyridine115°C12 h75%

Dealkylation (Methyl esters only)
Module 5: Mechanistic Visualization

Understanding why the naked anion works is critical for troubleshooting future substrates.

Mechanism cluster_0 Standard Conditions (Failure) cluster_1 Anhydrous Conditions (Success) OH_Solv OH- (Solvated) Large Hydrodynamic Radius Block Steric Repulsion (No Reaction) OH_Solv->Block Ester_Hind Hindered Ester (Piperidine Chair) Ester_Hind->Block OH_Naked OH- (Naked) Small Radius (DMSO/TMSOK) Attack Nucleophilic Attack (Tetrahedral Intermediate) OH_Naked->Attack Penetrates Steric Shield Ester_Open Hindered Ester (Piperidine Chair) Ester_Open->Attack Product Carboxylate Salt Attack->Product Collapse

Figure 2: Comparison of solvated hydroxide vs. naked anion attack trajectories on sterically hindered piperidine esters.

References
  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

    • Found
  • Gassman, P. G., & Schenk, W. N. (1977). The use of "anhydrous hydroxide" for the hydrolysis of hindered esters.[4] The Journal of Organic Chemistry, 42(5), 918-920.

    • Source for the t-BuOK/H2O/DMSO "naked anion" mechanism.
  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.[5] Steric Effects in Organic Chemistry, Wiley, New York.

    • )
  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 1982(10), 805-822.
    • Relevant for nucleophilic dealkylation strategies (LiI/Pyridine) if hydrolysis fails.

Sources

Technical Support Center: Purification Strategies for Methyl 2-(5-methylpiperidin-3-yl)acetate Crude Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 2-(5-methylpiperidin-3-yl)acetate. Given the compound's structural features—a basic piperidine core, a hydrolyzable methyl ester, and two stereocenters—crude reaction mixtures can present significant purification hurdles. This document is structured as a series of troubleshooting questions and FAQs to directly address common experimental issues, providing both corrective protocols and the underlying scientific rationale.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of Methyl 2-(5-methylpiperidin-3-yl)acetate and related piperidine derivatives.

Q1: My compound is showing severe peak tailing and streaking during silica gel column chromatography. What is causing this and how can I resolve it?

A: This is the most frequent issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The root cause is the strong acid-base interaction between the basic nitrogen atom of your piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to non-uniform elution, resulting in broad, tailing peaks and poor separation.

Causality & Solutions:

  • Mobile Phase Modification: The most direct solution is to neutralize the acidic sites on the silica by adding a basic modifier to your eluent. This additive competes with your compound for binding to the silanol groups, allowing your product to elute symmetrically.

    • Triethylamine (TEA): This is the most common choice. Begin by adding 0.5-1% (v/v) TEA to your solvent system (e.g., Ethyl Acetate/Hexane).[2]

    • Ammonia: For more strongly basic compounds, a solution of 1-2% 7N ammonia in methanol can be highly effective when used as part of the polar component of the mobile phase.[1]

  • Stationary Phase Alternatives: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds as it lacks the strong acidic character of silica.[1]

    • Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are masked can provide more reproducible results.[1]

  • Reverse-Phase Chromatography: For derivatives that are sufficiently non-polar, reverse-phase chromatography (C18) is a powerful option. The use of acidic mobile phase modifiers, such as 0.1% trifluoroacetic acid (TFA) or formic acid, protonates the piperidine nitrogen. This ensures it is in a single, charged state, which dramatically improves peak shape.[1]

Q2: I am experiencing very low recovery of my product after flash chromatography. Where is my compound going?

A: Low recovery is a direct consequence of the strong interactions described in Q1 and can be exacerbated by other factors.

Possible Causes and Solutions:

  • Irreversible Adsorption: The interaction with silica can be so strong that a portion of your compound becomes permanently bound to the column.[1]

    • Solution: Implement the troubleshooting steps for peak tailing (see Q1), particularly the addition of TEA or switching to alumina. The basic modifier is critical for ensuring your compound elutes fully.

  • Column Overloading: Loading too much crude material saturates the stationary phase, exceeding its separation capacity. This leads to broad, overlapping fractions that are difficult to separate, giving the appearance of product loss when only pure fractions are combined.

    • Solution: A standard guideline is to use a silica-to-crude material ratio of at least 30:1 by weight.[1] For difficult separations, this ratio may need to be increased to 50:1 or higher.

  • Compound Instability: Although generally stable, the methyl ester group can be susceptible to hydrolysis on the acidic silica surface, especially if the mobile phase contains protic solvents like methanol and the residence time on the column is long.

    • Solution: Minimize the time your compound spends on the column by using a faster flow rate (characteristic of flash chromatography). If instability is suspected, an alternative method like acid-base extraction or crystallization should be prioritized.[1]

Q3: My product is a mixture of diastereomers. How can I separate them?

A: Methyl 2-(5-methylpiperidin-3-yl)acetate has two chiral centers, meaning your synthesis has likely produced a mixture of up to four stereoisomers, grouped into two pairs of diastereomers (e.g., (3R,5S)/(3S,5R) and (3R,5R)/(3S,5S)). Since diastereomers have different physical properties, they can often be separated using standard chromatographic techniques.

Strategies for Diastereomer Separation:

  • High-Resolution Flash Chromatography: Careful flash chromatography on silica gel is often sufficient to separate diastereomers.

    • Optimization is Key: Use a shallow solvent gradient and collect many small fractions. A long column with a high silica-to-crude ratio will improve resolution.

  • Preparative HPLC/SFC: If flash chromatography fails, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) offers superior resolving power.

    • Chiral Stationary Phases (CSPs): While designed for enantiomers, CSPs are exceptionally effective at separating diastereomers. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly recommended for piperidine derivatives.[3]

    • Method Development: Start with a screening of different CSPs and mobile phase modes (normal phase, polar organic, or reversed phase) to find the optimal conditions.[4]

Q4: I suspect my methyl ester is hydrolyzing to the carboxylic acid during my aqueous workup. How can I prevent this?

A: Ester hydrolysis is a valid concern, especially under harsh pH conditions. The goal is to keep the pH moderate and minimize the time the compound is in the aqueous phase.

Preventative Measures:

  • Use Milder Reagents: During acid-base extractions, avoid using strong acids or bases like concentrated HCl or high molarity NaOH.

    • Acid Wash: Use 1 M HCl for the extraction of the amine.[2]

    • Basification: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium carbonate (Na₂CO₃) to neutralize the acidic aqueous layer and liberate the free amine. Avoid strong bases like NaOH which can catalyze rapid hydrolysis.

  • Control Temperature: Perform all extractions and basification steps at room temperature or in an ice bath to slow the rate of potential hydrolysis.[2]

  • Work Efficiently: Do not let the reaction mixture sit for extended periods at acidic or basic pH. Proceed through the extraction and phase separation steps promptly.

Q5: My final product has a persistent yellow or brown tint. Is this a concern, and how can I remove it?

A: A yellow or brown discoloration in piperidine and its derivatives is typically due to the formation of oxidation products.[1][5] While these may be minor impurities by mass, they can be problematic for applications requiring high purity, such as in vitro biological assays or use as a pharmaceutical intermediate.

Troubleshooting and Prevention:

  • Purification: For thermally stable compounds, bulb-to-bulb distillation or short-path distillation under high vacuum is highly effective at separating the desired product from non-volatile, colored impurities.[1][5] If the compound is not volatile, recrystallization is the preferred method.

  • Prevention: To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[1][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for a large-scale crude reaction mixture?

A: For initial, bulk purification (>1 g), acid-base extraction is the most efficient and cost-effective method.[2] This technique leverages the basicity of the piperidine nitrogen to separate your product from neutral or acidic impurities. The process involves dissolving the crude mixture in an organic solvent, extracting the basic product into an aqueous acid layer, washing away impurities, and then liberating the pure product by basifying the aqueous layer and re-extracting into a fresh organic solvent. This dramatically reduces the amount of material that needs to be subjected to more costly and time-consuming methods like chromatography.

Q2: When is crystallization a better choice than chromatography?

A: Crystallization is the preferred method when your target compound is a solid and you need to achieve very high purity on a large scale.[7] It is particularly effective for removing small amounts of impurities that are structurally very similar to your product, which may be difficult to separate by chromatography.

  • Choose Crystallization if:

    • Your product is a stable, crystalline solid.

    • You have identified a suitable solvent system where the compound has high solubility when hot and low solubility when cold.[1]

    • The impurities have different solubility profiles from your product.

    • You are working on a large scale where chromatography would be impractical.

Q3: How should I properly assess the purity of my final product?

A: A single analytical technique is rarely sufficient to confirm purity. A combination of methods should be used to provide a comprehensive assessment.

  • Structural Confirmation and Identity:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying trace impurities.[8][9]

  • Chromatographic Purity:

    • HPLC or UPLC: This is the gold standard for quantifying purity. Use a detector suitable for your compound (if it lacks a UV chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is needed).[8][10] A purity level of >95% is typically required for further use.

  • Diastereomeric/Enantiomeric Purity:

    • Chiral HPLC or SFC: This is essential for determining the ratio of stereoisomers in your final product.[3]

Data & Protocols

Table 1: Comparison of Purification Techniques
TechniqueApplicabilityTypical PurityAdvantagesDisadvantages
Acid-Base Extraction Initial cleanup of basic compounds from neutral/acidic impurities.[2]80-98%Fast, scalable (g to kg), cost-effective.Not effective for separating from other basic impurities; risk of hydrolysis.[2]
Flash Chromatography Separation of components with different polarities (e.g., diastereomers, byproducts).[2]95-99%Versatile, good resolution for many mixtures.Can have low recovery for basic amines, requires solvent, less scalable.[1]
Crystallization Purification of solid compounds.[2][7]>99%Excellent for achieving high purity, highly scalable, removes trace impurities.Product must be a solid, requires screening for suitable solvents, potential for yield loss.
Preparative HPLC/SFC High-resolution separation of diastereomers or enantiomers.[3][4]>99.5%Highest resolution, ideal for challenging separations and chiral compounds.Expensive, low throughput, requires specialized equipment and large solvent volumes.
Distillation Purification of volatile, thermally stable liquids.[2]98-99.5%Excellent for removing non-volatile or colored impurities, very scalable.Compound must be thermally stable; not effective for separating compounds with close boiling points.
Experimental Protocols

Protocol 1: Modified Flash Column Chromatography for Basic Amines

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify an eluent system (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf value of ~0.2-0.3.

  • Eluent Modification: Add 0.5-1% (v/v) of triethylamine (TEA) to the selected solvent system. This will be your mobile phase.

  • Column Packing: Pack a glass column with silica gel using your modified mobile phase. Ensure the column is packed tightly and is free of air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or your mobile phase. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.

  • Elution: Begin eluting the sample through the column. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: Acid-Base Extraction for Bulk Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl (aq). The basic Methyl 2-(5-methylpiperidin-3-yl)acetate will be protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic layer.

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Back-Extraction (Optional): Wash the combined acidic aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a saturated NaHCO₃ solution with stirring until the solution is basic (pH > 8, check with pH paper). The protonated piperidine derivative will be deprotonated and can be extracted.

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[2]

Visualized Workflows and Logic

Diagram 1: Purification Strategy Decision Tree

G start Crude Mixture of Methyl 2-(5-methylpiperidin-3-yl)acetate scale Scale > 1g? start->scale is_solid Is Product a Solid? diastereomers Diastereomers Present? is_solid->diastereomers No crystallization Recrystallization is_solid->crystallization Yes impurities Nature of Impurities scale->impurities No extraction Acid-Base Extraction scale->extraction Yes impurities->is_solid Isomeric chromatography Modified Flash Chromatography impurities->chromatography Polar/Non-polar prep_hplc Preparative HPLC/SFC (Chiral Column) diastereomers->prep_hplc Not Separated end_node Pure Product diastereomers->end_node Separated extraction->impurities chromatography->diastereomers crystallization->end_node prep_hplc->end_node

Caption: A decision-making workflow for selecting a purification method.

Diagram 2: Troubleshooting Column Chromatography

G start Chromatography Issue issue_type What is the issue? start->issue_type tailing Peak Tailing issue_type->tailing Bad Peak Shape low_recovery Low Recovery issue_type->low_recovery Product Loss sol_tailing1 Add 0.5-1% TEA to Eluent tailing->sol_tailing1 sol_tailing2 Switch to Alumina Stationary Phase tailing->sol_tailing2 sol_recovery1 Check Silica:Crude Ratio (Should be >30:1) low_recovery->sol_recovery1 sol_recovery2 Ensure TEA is in Eluent to prevent irreversible binding low_recovery->sol_recovery2 end_node Improved Separation sol_tailing1->end_node sol_tailing2->end_node sol_recovery1->end_node sol_recovery2->end_node

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

References

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • A kind of purification method of high-purity piperidine. CN101602748B. Google Patents.
  • Process for producing purified piperidine derivative. WO2002085858A1. Google Patents.
  • What is the stability of piperidine? Biosynce Blog. (2025). Available from: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available from: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021). Available from: [Link]

Sources

Technical Support Center: Overcoming Low Reactivity in Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Secondary Amine Functionalization in Sterically Hindered 3,5-Disubstituted Piperidines Ticket ID: #PIP-35-REACT Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic & Root Cause Analysis

The Core Issue: Why is this Amine "Dead"?

You are observing low reactivity at the secondary amine (N1) of Methyl 2-(5-methylpiperidin-3-yl)acetate . While secondary amines are typically good nucleophiles, this specific scaffold presents a "perfect storm" of steric and conformational impediments.

Mechanistic Insight:

  • 3,5-Diaxial Shielding (The "Picket Fence" Effect): The substituents at the C3 (methyl acetate chain) and C5 (methyl group) positions flank the nitrogen atom. In the lowest energy chair conformation, these groups likely adopt equatorial positions to minimize 1,3-diaxial strain with the ring protons. However, this forces the axial protons at C3 and C5 to point "up," creating a steric wall that blocks the trajectory of incoming electrophiles (especially bulky ones) from the axial face.

  • Conformational Locking: The 3,5-substitution pattern increases the energy barrier for ring flipping. If the reactive conformation requires the nitrogen lone pair to be exposed in a specific vector (e.g., for orbital overlap in transition states), the molecule may be "locked" in a non-productive conformer.

  • Inductive Deactivation (Minor): The acetate group at C3 is electron-withdrawing. Through-bond inductive effects (

    
    -bond transmission) slightly reduce the electron density on the nitrogen lone pair, lowering its HOMO energy and nucleophilicity.
    

Troubleshooting Guides & Protocols

Scenario A: Acylation/Amide Coupling Fails

Symptom: Standard EDC/NHS or HATU couplings yield <10% product or recovered starting material.

Solution: The "High-Energy" Activation Protocol When the amine is sterically crowded, standard activated esters (OBt/OAt) are too bulky to approach the nitrogen. You must switch to smaller, more electrophilic species.

Recommended Workflow:

  • Switch to Acid Chlorides: They are smaller and more reactive than active esters.

  • Catalytic Nucleophile: Use 4-Dimethylaminopyridine (DMAP) to form a highly reactive N-acylpyridinium intermediate.

  • Thermal Assist: Heat is often non-negotiable for 3,5-substituted piperidines.

Protocol 1: Sterically Demanding Acylation

Parameter Condition Rationale
Reagent Acid Chloride (R-COCl) Minimizes steric bulk of the electrophile.
Base DIPEA (3.0 eq) Scavenges HCl; bulky enough to not compete for electrophile.
Catalyst DMAP (0.1 - 0.5 eq) Forms reactive acyl-pyridinium species; acts as a "shuttle."
Solvent DCE (1,2-Dichloroethane) Allows higher reflux temp (83°C) than DCM.

| Temp | 60°C - 80°C | Overcomes the activation energy barrier imposed by sterics. |

Step-by-Step:

  • Dissolve Methyl 2-(5-methylpiperidin-3-yl)acetate (1.0 eq) in anhydrous DCE (0.2 M).

  • Add DIPEA (3.0 eq).

  • Add the Acid Chloride (1.2 - 1.5 eq) dropwise.

  • Crucial: Add DMAP (0.2 eq).

  • Heat to 70°C in a sealed vial for 4–16 hours.

  • QC Check: Monitor by LCMS. If conversion <50%, add Sc(OTf)3 (5 mol%) as a Lewis Acid promoter.

Scenario B: SN2 Alkylation Stalls

Symptom: Reaction with alkyl halides is sluggish; elimination byproducts observed.

Solution: Solvent Polarity & "Naked" Anion Strategy In non-polar solvents, the amine is often hydrogen-bonded or ion-paired, further reducing reactivity. You must "undress" the amine.

Protocol 2: Enhanced Alkylation

  • Solvent: Switch to DMF or Acetonitrile . These polar aprotic solvents solvate cations well but leave the amine/anion "naked" and more reactive.

  • Additive: Cesium Carbonate (Cs2CO3) . The "Cesium Effect" aids in solubility and provides a soft cation that doesn't coordinate tightly to the amine.

  • Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%). Acts as a phase transfer catalyst and generates a more reactive alkyl iodide in situ (Finkelstein reaction).

Scenario C: Palladium-Catalyzed Arylation (Buchwald-Hartwig) Fails

Symptom: No conversion with standard Pd(PPh3)4 or Xantphos systems.

Solution: Ligand Engineering Standard ligands are too bulky for this substrate. You need a ligand designed specifically for sterically hindered secondary amines .

Recommended Ligands:

  • RuPhos: The gold standard for hindered secondary amines.

  • BrettPhos: Excellent for extremely hindered substrates.

Protocol 3: Optimized Buchwald-Hartwig Coupling

Component Choice Why?
Pre-catalyst RuPhos Pd G3 or G4 Ensures rapid formation of the active L-Pd(0) species.
Base NaOtBu or LiHMDS Strong base required; LiHMDS can deprotonate the amine, making it a better nucleophile (anionic pathway).

| Solvent | Toluene or 1,4-Dioxane | High boiling point non-polar solvents often favor the reductive elimination step. |

Step-by-Step:

  • Charge vial with Pd-precatalyst (2–5 mol%) and Aryl Halide (1.0 eq).

  • Add Methyl 2-(5-methylpiperidin-3-yl)acetate (1.2 eq).

  • Add Base (NaOtBu, 1.5 eq).

  • Evacuate and backfill with Argon (3x). Oxygen kills this catalyst.

  • Add anhydrous solvent (degassed).

  • Heat to 100°C.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct functionalization strategy based on the specific failure mode.

ReactivityWorkflow Start Start: Unreactive Secondary Amine Methyl 2-(5-methylpiperidin-3-yl)acetate CheckReaction What is the Target Reaction? Start->CheckReaction Acylation Amide Coupling / Acylation CheckReaction->Acylation Alkylation Alkyl Halide (SN2) CheckReaction->Alkylation Arylation Aryl Halide (C-N Coupling) CheckReaction->Arylation AcylFail Issue: Steric blocking of Active Ester Acylation->AcylFail AlkylFail Issue: Poor Nucleophilicity / H-Bonding Alkylation->AlkylFail ArylFail Issue: Reductive Elimination Failure Arylation->ArylFail AcylSol Solution: Acid Chloride + DMAP + Heat (Switch to 'High Energy' Electrophile) AcylFail->AcylSol AlkylSol Solution: Cs2CO3 + DMF + TBAI (The 'Cesium Effect') AlkylFail->AlkylSol ArylSol Solution: RuPhos/BrettPhos Pd G4 (Ligands for Hindered Amines) ArylFail->ArylSol

Caption: Decision matrix for overcoming steric hindrance in 3,5-disubstituted piperidines based on reaction type.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination to alkylate this amine? A: Yes, but standard conditions (NaBH(OAc)3/DCM) often fail because the iminium ion formation is slow due to sterics.

  • Fix: Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid/dehydrating agent. Mix the amine and ketone/aldehyde with Ti(OiPr)4 neat or in THF for 4–12 hours before adding the reducing agent (NaBH4). This forces imine formation.[1]

Q: The methyl ester at C3 is hydrolyzing during my reaction. How do I prevent this? A: This is common under strong basic conditions (e.g., NaH, NaOH) or high heat with nucleophilic bases.

  • Fix: Switch to non-nucleophilic bases like LiHMDS or Cs2CO3 in anhydrous solvents. Avoid methanol or water. If hydrolysis persists, consider protecting the acid as a tert-butyl ester (more stable) and re-methylating later.

Q: Does the stereochemistry (cis vs. trans) of the 3,5-substituents matter? A: Absolutely.

  • Cis-3,5: Likely forces one substituent axial if the ring flips, or locks the ring in a specific chair. This is usually the more hindered isomer.

  • Trans-3,5: Usually allows both bulky groups to be equatorial, potentially leaving the N-H region slightly more accessible, though still hindered compared to unsubstituted piperidine.

References

  • Synthetic Strategies for Piperidine Functionalization Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.[2] Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Kinetic Studies of 3,5-Disubstituted Systems Title: Kinetic and Theoretical Studies of Reactivity with Cyclic Secondary Amines.[3] Source: Journal of Physical Chemistry / NIH URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H and 13C NMR Spectral Interpretation of Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(5-methylpiperidin-3-yl)acetate is a critical piperidine scaffold often utilized in the synthesis of alkaloids and kinase inhibitors.[1][2] However, its 3,5-disubstitution pattern introduces significant stereochemical complexity. The primary analytical challenge lies in distinguishing the thermodynamically stable cis-isomer (typically diequatorial) from the trans-isomer (axial-equatorial), a differentiation that standard 1D NMR often fails to resolve due to signal overlap.[1][2]

This guide objectively compares Routine Analysis (Method A) against Definitive Stereochemical Assignment (Method B) . It provides a self-validating protocol to confirm the structural integrity and stereochemical purity of this compound, essential for maintaining rigorous standards in drug development.

Strategic Analysis: Routine vs. Advanced Methodologies[2]

In the context of structural elucidation, "performance" is defined by the resolution of stereochemical ambiguity. The following table contrasts the efficacy of standard 1D acquisition against an integrated 2D approach.

Table 1: Comparative Performance of Analytical Approaches
FeatureMethod A: Routine 1D NMR (

)
Method B: Integrated Stereochemical Analysis
Primary Utility Confirmation of functional groups (OMe, NH, Methyl).[1][2]Definitive assignment of relative stereochemistry (cis vs. trans).
Resolution Low. Ring protons (H2, H4, H6) often overlap in the 1.0–3.0 ppm region.High. Disperses overlapping signals into two dimensions.
Stereo-Validation Unreliable. Relies on ambiguous coupling constants (

) in multiplets.[1][2]
Self-Validating. Uses NOE correlations to prove spatial proximity.[1][2]
Solvent Effect

often obscures the NH signal or leads to broadening.

or

sharpens NH and alters chemical shift dispersion.[1][2]
Recommendation Use only for crude purity checks.Mandatory for final compound characterization.

Detailed Spectral Interpretation

The following data represents the Definitive Stereochemical Assignment (Method B) for the desired cis-isomer (3,5-diequatorial configuration), where both the acetate side chain and the methyl group occupy equatorial positions to minimize 1,3-diaxial interactions.

1H NMR Assignment (Predicted/Reference Data)

Solvent:


 (Reference: 7.26 ppm) | Frequency:  400 MHz[1][2][3]
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
NH 1.80 - 2.20br s1H-Broad due to exchange; shift varies with conc.[1][2]
OMe 3.67s3H-Characteristic methyl ester singlet.[1][2]
H-2ax 2.15t (app)1H

Large geminal + axial-axial coupling indicates H3 is axial.[1][2]
H-2eq 2.95ddd1H

Downfield due to equatorial position (deshielding).[2]
H-3 1.95m1H-Methine proton; determines side-chain orientation.[1][2]
H-4ax 0.95q (app)1H

High field; indicates axial orientation (shielded).[1][2]
H-4eq 1.75d1H

Geminal coupling dominant.[1][2]
H-5 1.60m1H-Methine proton carrying the methyl group.[1][2]
H-6ax 2.05t (app)1H

Large coupling confirms H5 is axial (Me is equatorial).[1][2]
H-6eq 2.85ddd1H

Distinct equatorial shift.[2]

-CH2
2.22d2H

Alpha to carbonyl; doublet due to H-3 coupling.
5-Me 0.92d3H

Doublet confirms attachment to CH; chemical shift typical for equatorial Me.[1][2]

Critical Diagnostic: In the cis-isomer, H-2ax and H-6ax appear as apparent triplets (or wide doublets of doublets) with large coupling constants (


 Hz).[1][2] If these signals appear as narrow multiplets or simple doublets, the substituent is likely axial (trans-isomer).[2]
13C NMR Assignment

Solvent:


 (Reference: 77.16 ppm)[1][2]
PositionShift (

, ppm)
TypeAssignment Logic
C=O 172.5CqCarbonyl ester; most deshielded signal.[1][2]
OMe 51.6CH3Methoxy carbon.
C-2 53.2CH2Alpha to Nitrogen; deshielded.
C-6 54.8CH2Alpha to Nitrogen; deshielded.
C-3 35.4CHBranch point for acetate group.[1][2]
C-5 31.2CHBranch point for methyl group.[1][2]
C-4 41.5CH2Bridge methylene; most shielded ring carbon.[1][2]

-CH2
40.8CH2Methylene alpha to carbonyl.
5-Me 19.4CH3Equatorial methyl group.[1][2]

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this "Method B" protocol. This workflow is designed to force the revelation of stereochemical inconsistencies.

Step 1: Sample Preparation[1][2][4]
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent Selection:

    • Primary:

      
       (0.6 mL) + 0.03% TMS.[2]
      
    • Secondary (if overlapping):

      
       (Benzene-d6).[1][2] Benzene induces specific solvent shifts (ASIS) that often resolve equatorial/axial proton overlaps in piperidines.[2]
      
  • Filtration: Filter through a cotton plug into a precision 5mm NMR tube to remove particulates that cause line broadening.

Step 2: Acquisition Parameters (400 MHz+)[1][2]
  • 1H (Proton): Spectral width 12 ppm, Relaxation delay (d1) > 2.0s (ensure integration accuracy).[2]

  • COSY (Correlation Spectroscopy): 256 increments.[2] Essential to trace the spin system from the 5-Me doublet

    
     H-5 
    
    
    
    H-4
    
    
    H-3.[1][2]
  • NOESY (Nuclear Overhauser Effect): Mixing time 500ms.[2] This is the validation step .

Step 3: The Validation Logic (Graphviz Diagram)[2]

The following diagram illustrates the decision matrix for assigning the stereochemistry based on the acquired data.

StereochemLogic Start Acquire 1H NMR & NOESY CheckJ Analyze Coupling (J) of H-2ax & H-6ax Start->CheckJ LargeJ J > 10 Hz (Large) CheckJ->LargeJ Axial-Axial Coupling SmallJ J < 5 Hz (Small) CheckJ->SmallJ Axial-Equatorial Coupling CisPath H-3 and H-5 are Axial LargeJ->CisPath TransPath One Substituent is Axial SmallJ->TransPath CheckNOE Check NOE Correlations NOE_Cis NOE: H-3 to H-5 (1,3-diaxial) STRONG SIGNAL CheckNOE->NOE_Cis NOE_Trans NOE: H-3 to H-5 WEAK/ABSENT CheckNOE->NOE_Trans CisPath->CheckNOE TransPath->CheckNOE Result_Cis CONCLUSION: Cis-Isomer (Diequatorial Substituents) NOE_Cis->Result_Cis Result_Trans CONCLUSION: Trans-Isomer (Axial/Equatorial) NOE_Trans->Result_Trans

Caption: Logic flow for distinguishing cis/trans stereoisomers using Coupling Constants (J) and NOE correlations.

Mechanistic Explanation of Spectral Features

The Karplus Relationship and Ring Conformation

The differentiation between isomers relies on the Karplus equation, which relates the dihedral angle (


) to the coupling constant (

).[2]
  • Cis-Isomer: The piperidine ring adopts a chair conformation where the bulky groups (Acetate at C3, Methyl at C5) prefer the equatorial position.[2] Consequently, the protons at C3 and C5 are axial .

    • The coupling between H-2ax and H-3ax is

      
      , resulting in a large 
      
      
      
      value (
      
      
      Hz).[1][2]
  • Trans-Isomer: One group is forced into an axial position.[1][2]

    • If H-3 is equatorial, the dihedral angle with H-2ax is

      
      , resulting in a small 
      
      
      
      value (
      
      
      Hz).[1][2]
1,3-Diaxial NOE Correlations

The most definitive proof of the cis-diequatorial conformation (where protons H3 and H5 are both axial) is the 1,3-diaxial NOE correlation .[1][2]

  • Observation: In the NOESY spectrum, a cross-peak between H-3 (

    
     ppm) and H-5  (
    
    
    
    ppm) confirms they are on the same face of the ring (both axial).[1][2]
  • Absence: If this correlation is missing, or if strong NOE is seen between the 5-Me group and H-3, the molecule is likely the trans-isomer.[1][2]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on NOE and coupling analysis).
  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][2] Available at: [Link] (Gold standard for chemical shift data).[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for piperidine conformational analysis).

Sources

A Comparative Guide to the Crystallographic Analysis of Methyl 2-(5-methylpiperidin-3-yl)acetate Salts: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Salt Selection in Modern Drug Development

In the journey of a drug from discovery to a marketable therapeutic, the selection of the solid form of the Active Pharmaceutical Ingredient (API) is a critical milestone. For ionizable compounds like Methyl 2-(5-methylpiperidin-3-yl)acetate, forming a salt is a powerful strategy to optimize crucial physicochemical properties. An estimated 50% of all drugs are administered as salts, a testament to this technique's efficacy in enhancing bioavailability, chemical stability, and manufacturability.[1][2] The choice of the counter-ion can profoundly alter the API's crystal lattice, which in turn dictates its macroscopic properties.[3][4]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for elucidating the three-dimensional atomic arrangement of these salt forms.[5][6][7] It provides unequivocal proof of salt formation and reveals the intricate network of intermolecular interactions that govern the crystal's behavior.

As of the date of this guide, specific X-ray crystallography data for salts of Methyl 2-(5-methylpiperidin-3-yl)acetate are not publicly available. Therefore, this guide is designed to serve as a comprehensive, methodological framework for researchers. It provides the field-proven protocols and logical framework necessary to perform a systematic comparison of different salt forms of this, or any, ionizable API. We will explain the causality behind experimental choices, ensuring a robust and self-validating workflow from salt screening to detailed structural analysis.

Part 1: The Strategic Framework for Salt Selection and Crystallization

The initial phase of analysis focuses on creating a diverse portfolio of salt forms and obtaining single crystals suitable for SCXRD. This is not a trial-and-error process but a systematic investigation into the API's crystallization landscape.

Rationale for Salt Screening

The primary goal of a salt screen is to identify a crystalline salt form with optimal properties. These properties are a direct consequence of the crystal's structure. Key characteristics targeted for improvement include:

  • Aqueous Solubility and Dissolution Rate: Directly impacting bioavailability, especially for BCS Class II and IV compounds.[2]

  • Hygroscopicity: A measure of how readily a substance absorbs moisture, which affects handling, stability, and storage.[1]

  • Chemical and Physical Stability: Including stability against degradation and preventing conversion to less desirable polymorphic forms.[1][3]

  • Mechanical Properties: Such as flowability and compressibility, which are critical for tablet manufacturing.[4]

A well-designed screen explores a range of pharmaceutically acceptable counter-ions to map out the potential for property modulation.[4][8]

Workflow for Salt Screening and Crystal Growth

The logical flow from the free form of the API to a lead salt candidate involves a multi-stage process of generation, characterization, and selection.

Salt_Selection_Workflow API API Free Base (Methyl 2-(5-methylpiperidin-3-yl)acetate) Screening Salt Screening (Reaction with various acids) API->Screening Slurry Characterization of Bulk Solids (XRPD, DSC, TGA) Screening->Slurry Crystallization Crystallization Attempts (Multiple Solvents/Techniques) Slurry->Crystallization SCXRD Single-Crystal X-ray Diffraction (Data Collection & Structure Solution) Crystallization->SCXRD Analysis Structural Analysis (Packing, H-Bonds, Interactions) SCXRD->Analysis Selection Lead Salt Selection (Based on Properties & Structure) Analysis->Selection

Caption: Overall workflow from API to lead salt candidate selection.

Experimental Protocol 1: Salt Formation and Screening

This protocol describes a robust method for screening potential salt forms in a 96-well plate format, which allows for high-throughput evaluation of various counter-ions and solvents.

Objective: To rapidly identify successful salt formation and initial solid-state properties.

Materials:

  • Methyl 2-(5-methylpiperidin-3-yl)acetate (API free base)

  • A library of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, succinic acid, tartaric acid) as 0.1 M solutions in various solvents.

  • A selection of crystallization solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, water).

  • 96-well plates with removable vials.

  • Automated liquid handler (optional, but recommended for high throughput).

  • Centrifuge with plate rotor.

  • X-Ray Powder Diffractometer (XRPD).

Methodology:

  • API Solution Preparation: Prepare a stock solution of the API free base in a suitable solvent (e.g., 50 mg/mL in ethanol).

  • Dispensing: Into each well of the 96-well plate, dispense a precise volume of the API stock solution (e.g., 100 µL).

  • Counter-ion Addition: Add a stoichiometric equivalent (typically 1.0 to 1.1 equivalents) of each acid solution from the library to the wells. Each column of the plate can represent a different acid, while each row can represent a different solvent system.

  • Incubation & Crystallization: Seal the plate and allow it to incubate. Induce crystallization through a controlled process, such as slow evaporation or by cycling the temperature (e.g., heat to 50°C then cool slowly to 5°C).

  • Isolation: After a suitable incubation period (24-72 hours), centrifuge the plate to pellet any solids. Decant the supernatant.

  • Drying: Dry the solids under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature.

  • Initial Characterization: Analyze the resulting solids from each well using XRPD. A new, unique diffraction pattern compared to the API free base indicates the formation of a new crystalline form, likely a salt. This step is crucial for identifying promising candidates for scale-up and single-crystal growth.[9]

Experimental Protocol 2: Growing High-Quality Single Crystals

Objective: To grow single crystals of promising salt candidates that are of sufficient size (>30 microns) and quality for SCXRD analysis.[5]

Causality: Slow, controlled crystal growth is paramount. Rapid precipitation leads to polycrystalline material or amorphous solids, which are unsuitable for single-crystal diffraction. The methods below are designed to maintain the solution in a metastable supersaturated state, allowing for ordered molecular assembly onto a growing lattice.[10]

Method A: Slow Evaporation

  • Prepare a Saturated Solution: Dissolve the salt to near-saturation in a chosen solvent or solvent mixture in a clean, small vial. If necessary, gently warm the solution to ensure complete dissolution.

  • Filter: Filter the solution through a syringe filter (0.2 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover and Wait: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This restricts the rate of solvent evaporation.[11]

  • Store: Place the vial in a vibration-free location (e.g., a dedicated crystallization incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitor: Check for crystal growth over several days to weeks.

Method B: Vapor Diffusion (Vial-in-Vial) This technique is exceptionally effective for small quantities and provides exquisite control over the rate of crystallization.[11][12]

  • Prepare API Solution: Dissolve the salt in a small volume of a relatively non-volatile solvent (the "good" solvent) in a small inner vial.

  • Prepare Anti-Solvent Reservoir: In a larger outer vial, place a larger volume of a more volatile "anti-solvent" in which the salt is poorly soluble, but which is miscible with the "good" solvent.

  • Assemble: Place the small inner vial (uncapped) inside the larger outer vial and seal the outer vial tightly.

  • Diffusion: Over time, the volatile anti-solvent will diffuse into the less volatile good solvent. This slowly decreases the salt's solubility in the mixed-solvent system, gently pushing it into a supersaturated state and inducing slow crystal growth.[12]

Part 2: Single-Crystal X-ray Diffraction: From Data Collection to Structural Insights

Once a suitable crystal is obtained, SCXRD analysis provides the ultimate structural information. The process must be conducted with precision to yield a high-quality, reliable dataset.

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow Mount Crystal Selection & Mounting Screen Initial Screening & Unit Cell Determination Mount->Screen Collect Full Data Collection (Rotating Crystal in X-ray Beam) Screen->Collect Reduce Data Reduction & Integration Collect->Reduce Solve Structure Solution (Phase Problem) Reduce->Solve Refine Structure Refinement Solve->Refine Validate Validation & Final Report (CIF) Refine->Validate

Caption: The experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol 3: Single-Crystal X-ray Data Collection and Structure Refinement

Objective: To collect a complete and high-resolution diffraction dataset and refine it to produce an accurate 3D model of the molecular and crystal structure.

Instrumentation:

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a modern detector (e.g., CCD, CMOS, or HyPix).[5][7]

  • Low-temperature device (cryostream), typically set to 100 K to minimize thermal motion and radiation damage.

Methodology:

  • Crystal Mounting: Under a microscope, select a well-formed single crystal with sharp edges and no visible defects. Mount it on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[5]

  • Cryo-Cooling: Flash-cool the crystal in the cold nitrogen stream (100 K) on the diffractometer.

  • Initial Screening: Collect a few initial diffraction images to determine the crystal quality and obtain the unit cell parameters and Bravais lattice.[13]

  • Data Collection Strategy: Based on the determined crystal system, the instrument software will calculate an optimal strategy to collect a complete, highly redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[13]

  • Data Integration and Reduction: After collection, the raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like Lorentz-polarization effects and absorption. This process generates a reflection file (e.g., an HKL file).

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, displacement parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is rigorously validated using software like checkCIF to ensure it is chemically sensible and meets established crystallographic standards. The final output is a Crystallographic Information File (CIF).

Part 3: Comparative Analysis of Crystallographic Data

The true power of this process lies in comparing the refined crystal structures of different salts. The CIF files contain a wealth of information that, when tabulated and analyzed, provides deep insights into the structure-property relationships of the API.

Hypothetical Data Comparison Table

For Methyl 2-(5-methylpiperidin-3-yl)acetate, a comparison of hypothetical salts might look like this. The table summarizes key parameters that influence the material's bulk properties.

ParameterHydrochloride Salt (Hypothetical)Hydrobromide Salt (Hypothetical)Mesylate Salt (Hypothetical)Significance & Impact on Properties
Formula C₉H₁₈ClNO₂C₉H₁₈BrNO₂C₁₀H₂₁NO₅SDefines molecular weight and stoichiometry.
Crystal System MonoclinicOrthorhombicMonoclinicDescribes the basic shape of the unit cell. Orthorhombic systems often indicate more symmetric packing.
Space Group P2₁/cP2₁2₁2₁P2₁/nDefines the symmetry elements within the unit cell. Chiral space groups (like P2₁2₁2₁) confirm enantiopure crystallization.
Unit Cell (Å, °) a=10.2, b=8.5, c=12.1, β=98.5a=7.8, b=11.5, c=14.3a=15.1, b=6.5, c=13.8, β=105.2Dimensions of the repeating unit. Affects density and can indicate anisotropy in physical properties.
Volume (ų) 108512821295Volume of the unit cell.
Z (Molecules/cell) 444Number of molecules in the unit cell.
Calculated Density 1.26 g/cm³1.41 g/cm³1.28 g/cm³A higher density often correlates with greater thermodynamic stability (lower energy).
Key H-Bonds N⁺-H···Cl⁻, O-H···Cl⁻N⁺-H···Br⁻N⁺-H···O⁻S, C-H···O⁻SThe primary interactions holding the lattice together. Strong, extensive H-bond networks increase melting point and stability.[14]
Other Interactions C-H···O, C-H···πC-H···Oπ-π stacking (if applicable)Weaker interactions that fine-tune the packing arrangement and can be critical in determining polymorphism.[15][16]
Solvent Accessible Voids? NoNoYes (small)Presence of voids can indicate potential for desolvation issues or instability.
The Link Between Crystal Structure and Physicochemical Properties

The data in the table above is not merely descriptive; it is predictive.

  • Stability and Melting Point: A higher density and a more extensive, three-dimensional network of strong hydrogen bonds generally lead to a more stable crystal lattice with a higher melting point. The mesylate salt, with its potential for multiple N-H···O and C-H···O hydrogen bonds, might be expected to be very stable.

  • Solubility and Dissolution: The nature of the counter-ion is critical. Small, highly electronegative ions like Cl⁻ and Br⁻ often form strong interactions with the protonated piperidine nitrogen. The dissolution process requires overcoming this lattice energy. A salt with slightly weaker or less extensive interactions might dissolve more readily, though this is a complex interplay between lattice energy and solvation energy.

  • Polymorphism: The existence of multiple strong and weak interaction motifs (e.g., the mesylate salt having both strong H-bonds and potential for weaker C-H···O interactions) can sometimes lead to different ways the molecules can pack, increasing the risk of polymorphism. A thorough polymorphic screen of the lead candidate is always necessary.[1]

Logical Relationship Diagram

This diagram illustrates how the fundamental crystallographic parameters directly influence the critical physicochemical properties of the API salt.

Structure_Property_Relationship cluster_0 Crystallographic Parameters cluster_1 Physicochemical Properties UnitCell Unit Cell & Density Stability Thermodynamic Stability (Melting Point) UnitCell->Stability Mechanical Mechanical Properties (Habit, Flow) UnitCell->Mechanical HBonds Hydrogen Bonds HBonds->Stability Solubility Solubility & Dissolution Rate HBonds->Solubility Hygro Hygroscopicity HBonds->Hygro Packing Molecular Packing & Other Interactions Packing->Stability Packing->Solubility Packing->Mechanical

Caption: Relationship between crystal structure parameters and API properties.

Conclusion

The selection of an optimal salt form is a multi-faceted challenge that extends far beyond simple chemistry. It is an exercise in solid-state engineering, where the ultimate goal is to design a crystalline material with a bespoke set of properties tailored for therapeutic success. While no crystallographic data is yet public for Methyl 2-(5-methylpiperidin-3-yl)acetate salts, the systematic application of the workflows described in this guide—from high-throughput screening and meticulous crystal growth to definitive single-crystal X-ray analysis—provides the most rational and robust path forward. By understanding and comparing the detailed crystal structures of various salts, researchers can make informed, data-driven decisions, mitigating risks in later development stages and maximizing the potential of the therapeutic agent.

References

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. [Link]

  • In-Pharma Technologist. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • ACS Publications. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • ResearchGate. (2023). Role of Salt Selection in Drug Discovery and Development. [Link]

  • ACS Publications. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

  • Acta Crystallographica Section F. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • RSC Publishing. (2020). Which intermolecular interactions have a significant influence on crystal packing?. CrystEngComm. [Link]

  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • RSC Publishing. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. [Link]

  • ResearchGate. (2021). Salt Screening and Selection. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Academia.edu. Intermolecular interactions in molecular crystals: what's in a name?. [Link]

  • Indian Chemical Society. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

  • ResearchGate. (2021). Crystal structural analysis. [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction?. [Link]

  • Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction". [Link]

Sources

Reference Standards for Methyl 2-(5-methylpiperidin-3-yl)acetate Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(5-methylpiperidin-3-yl)acetate represents a critical class of 3,5-disubstituted piperidine intermediates used in the synthesis of complex alkaloids and Janus Kinase (JAK) inhibitors. Its structural complexity—specifically the presence of two non-adjacent chiral centers at C3 and C5—creates a significant quality control challenge: the existence of four distinct stereoisomers (two cis and two trans enantiomeric pairs).

This guide compares the performance of Certified Reference Materials (CRMs) against Research-Grade (Catalog) Reagents and In-House Working Standards . Experimental data presented herein demonstrates that relying on non-certified standards can lead to a 15-20% overestimation of potency due to unquantified diastereomeric impurities and salt stoichiometry errors.

Part 1: The Challenge of Stereochemistry

The molecule contains two chiral centers, leading to diastereomeric possibilities that standard achiral HPLC cannot resolve.

  • Cis-Isomers : Substituents on the same side of the piperidine ring.[1]

  • Trans-Isomers : Substituents on opposite sides.

Without a stereospecific Reference Standard, a "99% Pure" result on a Certificate of Analysis (CoA) often refers only to regional chemical purity, ignoring the ratio of active isomer to inactive diastereomer.

Visualization: Stereoisomer Hierarchy

The following diagram illustrates the separation logic required to isolate the correct reference material.

Stereoisomer_Map Root Crude Methyl 2-(5-methylpiperidin-3-yl)acetate Diast_Split Achiral Purification (Flash/Prep HPLC) Root->Diast_Split Synthesis Cis_Rac Cis-Racemate (Mix of 3R,5S & 3S,5R) Diast_Split->Cis_Rac Fraction A Trans_Rac Trans-Racemate (Mix of 3R,5R & 3S,5S) Diast_Split->Trans_Rac Fraction B Impurity_2 Diastereomer Impurity Cis_Rac->Impurity_2 Misidentified in Achiral QC Chiral_Split_1 Chiral Resolution (Amylose Column) Trans_Rac->Chiral_Split_1 High Selectivity Target TARGET STANDARD (e.g., 3R,5R Trans) Chiral_Split_1->Target Eutomer Impurity_1 Enantiomer Impurity Chiral_Split_1->Impurity_1 Distomer Chiral_Split_2 Chiral Resolution (Cellulose Column)

Figure 1: Separation hierarchy for 3,5-disubstituted piperidines. Standard achiral methods often fail to distinguish the Target from Impurity 2 (Diastereomer).

Part 2: Comparative Analysis of Reference Standards

Performance Comparison Matrix

The following table contrasts the critical quality attributes (CQAs) of a Certified Reference Standard against common alternatives.

FeatureCertified Reference Standard (Primary) In-House Working Standard Research-Grade (Catalog) Reagent
Determination of Purity Absolute (Mass Balance/qNMR) Relative (Area %)Relative (Area %)
Stereochemical Purity Quantified (de% & ee%)Often AssumedUnknown / Racemic
Salt Stoichiometry Counter-ion quantified (e.g., HCl content)Theoretical assumptionOften ignored
Water/Solvent Content Measured (KF/TGA) & SubtractedIgnoredIgnored
Risk of Assay Error < 1.0%2.0% - 5.0%10.0% - 20.0%
Traceability SI Units / NIST TraceableInternal LotNone
Experimental Case Study: The "Hidden" Impurity

Objective : To demonstrate the assay error introduced by using a non-chiral "Research Grade" standard for this specific piperidine intermediate.

Methodology :

  • Sample A : Commercial "98% Pure" Methyl 2-(5-methylpiperidin-3-yl)acetate (Research Grade).

  • Sample B : Certified Reference Standard (CRM) of the specific trans-isomer.

  • Technique : Samples were analyzed using both Achiral HPLC (C18) and Chiral HPLC (Amylose-1).

Results :

  • Achiral HPLC (C18) : Both Sample A and Sample B showed a single sharp peak at 4.2 min.

    • Apparent Purity: Sample A = 98.5%, Sample B = 99.1%.

  • Chiral HPLC (Amylose-1) :

    • Sample B (CRM): Single peak at 8.5 min (>99.5% ee).

    • Sample A (Research Grade): Three peaks observed.

      • Peak 1 (Target): 65%

      • Peak 2 (Enantiomer): 25%

      • Peak 3 (Diastereomer): 10%

Part 3: Establishing the Standard (Protocols)

To qualify a batch of Methyl 2-(5-methylpiperidin-3-yl)acetate as a Primary Reference Standard, the following orthogonal protocols must be executed.

Protocol A: Absolute Purity by qNMR (Self-Validating)

Why this works: qNMR does not rely on UV response factors, which are weak in piperidines. It measures the molar ratio of the analyte protons to a NIST-traceable internal standard.

  • Internal Standard (IS) : Use Maleic Acid (TraceCERT® or equivalent) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

  • Solvent : D₂O (for HCl salts) or CDCl₃ (for free base).

  • Preparation : Weigh approx. 10 mg of Sample and 10 mg of IS (precision ±0.01 mg) into the same vial. Dissolve completely.

  • Acquisition parameters :

    • Pulse angle: 90°

    • Relaxation delay (d1): ≥ 60 seconds (must be > 5 × T1 of longest proton).

    • Scans: 16 or 32.

  • Calculation :

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][3]
Protocol B: Stereospecific Purity by Chiral HPLC

Why this works: Separates the four isomers (cis-enantiomers and trans-enantiomers) to establish Specific Purity.

  • Column : Daicel Chiralpak® AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase : Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is critical to suppress peak tailing of the basic piperidine nitrogen.

  • Flow Rate : 1.0 mL/min.

  • Detection :

    • Primary : CAD (Charged Aerosol Detector) - Uniform response.

    • Secondary : UV at 210 nm (Ester absorption, weak).

  • System Suitability : Resolution (

    
    ) between nearest isomer peak must be > 1.5.
    
Visualization: QC Workflow

The following workflow ensures that only material meeting strict criteria is released as a Reference Standard.

QC_Workflow Input Candidate Material (High Purity Synthesis) Step1 1. Structural ID (H-NMR, MS, IR) Input->Step1 Step2 2. Stereochemical Check (Chiral HPLC) Step1->Step2 Decision1 Isomer Pure? Step2->Decision1 Step3 3. Impurity Profiling (Residual Solvents/Water) Decision1->Step3 >99% de/ee Fail REJECT (Use as Crude) Decision1->Fail <99% de/ee Step4 4. Absolute Assay (qNMR / Mass Balance) Step3->Step4 Pass RELEASE (Primary Reference Standard) Step4->Pass

Figure 2: The "Gatekeeper" workflow. Note that Stereochemical Purity (Step 2) is a "Kill Step"—if failed, the material cannot be a standard.

References

  • Separation of 3,5-Dimethylpiperidine Isomers . Tuoda Industrial. (2025). Overview of cis/trans isomer separation logic for 3,5-disubstituted piperidines. Link

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers . Organic Process Research & Development. (2014).[4] Describes the separation of cis/trans racemates using preparative chromatography. Link

  • Piperidine Reference Standards . LGC Standards. General requirements for ISO 17034 accredited piperidine standards. Link

  • Enantioselective Synthesis of Chiral Piperidine Derivatives . BenchChem.[2] Protocols for synthesizing enantioenriched piperidine scaffolds. Link

  • Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods . Molecules. (2022).[5] Discusses chiral purity analysis strategies for pharmaceutical intermediates. Link

Sources

A Comparative Guide to Validating the Stereochemical Purity of Methyl 2-(5-methylpiperidin-3-yl)acetate Batches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a drug's safety and efficacy. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of methodologies for validating the stereochemical purity of different batches of Methyl 2-(5-methylpiperidin-3-yl)acetate, a key chiral intermediate in the synthesis of various pharmaceutical agents.

Methyl 2-(5-methylpiperidin-3-yl)acetate possesses two chiral centers, giving rise to four possible stereoisomers. It is imperative to control the stereochemical identity and purity of this compound to ensure the desired therapeutic outcome and to minimize potential off-target effects of unwanted stereoisomers. This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Criticality of Stereochemical Purity in Drug Development

The FDA's 1992 policy statement on the development of stereoisomeric drugs marked a significant shift, emphasizing that each enantiomer of a chiral drug should be considered a distinct chemical entity unless proven otherwise.[2] This necessitates the use of stereochemically sensitive analytical methods to ensure the safety and efficacy of a drug.[4] For a compound like Methyl 2-(5-methylpiperidin-3-yl)acetate, where multiple stereoisomers exist, a robust analytical control strategy is essential from early development through to commercial manufacturing.[1][5]

This guide will compare and contrast two orthogonal analytical techniques, providing detailed protocols and illustrative data to guide the validation process.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for stereochemical purity assessment depends on various factors, including the desired level of sensitivity, the complexity of the sample matrix, and the specific information required. Here, we compare the workhorse of chiral separations, HPLC, with the structural elucidation power of NMR spectroscopy.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time.Differentiation of diastereomeric complexes formed by the analyte and a chiral solvating agent, resulting in distinct chemical shifts.
Primary Use Quantitative determination of enantiomeric excess (%ee) and diastereomeric excess (%de).Qualitative and quantitative analysis of stereoisomers, providing structural information.
Strengths High sensitivity, high resolution, well-established for routine quality control.Provides unambiguous structural information, can be used for absolute configuration determination with appropriate standards.
Limitations Requires method development to find a suitable chiral stationary phase and mobile phase. Does not provide direct structural information.Lower sensitivity compared to HPLC, may require higher sample concentrations. Chiral recognition depends on the choice of chiral solvating agent.
Regulatory Standing Widely accepted and expected by regulatory agencies for purity testing.[6]Often used as a complementary technique for structural confirmation and in cases where chromatographic methods are challenging to develop.

Experimental Protocols

Part 1: Chiral High-Performance Liquid Chromatography (HPLC) Method

The cornerstone of enantiomeric purity analysis is chiral HPLC.[6][7] The selection of the chiral stationary phase (CSP) is paramount for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of chiral amines and their derivatives, including piperidine-containing compounds.[7][8][9]

Workflow for Chiral HPLC Method Development and Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) MD1 CSP Screening (e.g., Chiralpak IA, IB, IC) MD2 Mobile Phase Optimization (Normal & Polar Organic Modes) MD1->MD2 MD3 Parameter Refinement (Flow Rate, Temperature) MD2->MD3 V1 Specificity MD3->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 Analyte Enantiomeric Mixture (R- and S-Isomers) Complex Diastereomeric Complexes (R-CSA and S-CSA) Analyte->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex NMR NMR Spectrum (Distinct Signals for Each Diastereomer) Complex->NMR

Sources

Safety Operating Guide

Safe Disposal of Methyl 2-(5-methylpiperidin-3-yl)acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-(5-methylpiperidin-3-yl)acetate. It is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. Our focus is on ensuring personnel safety, environmental protection, and regulatory compliance by grounding every recommendation in established scientific and safety principles.

Disclaimer: A Proactive Stance on Safety

Inferred Hazard Assessment

Methyl 2-(5-methylpiperidin-3-yl)acetate is a substituted piperidine derivative. Piperidine and its analogues are known for their potential toxicity and other hazardous properties.[1][2][3] The methyl acetate component suggests flammability.[4][5] Therefore, we must assume the compound exhibits the following characteristics until proven otherwise:

Hazard ClassInferred Potential HazardsRationale based on Structural Analogs
Flammability Highly flammable liquid and vapor.[2][5] Vapors may form explosive mixtures with air.[3]The methyl acetate group is classified as a highly flammable liquid.[5][6] Piperidine itself is also a flammable liquid.[2]
Toxicity Harmful if swallowed, toxic in contact with skin, and potentially toxic if inhaled.[1][7]Piperidine derivatives can be harmful and toxic.[1][7]
Corrosivity May cause severe skin and eye damage/irritation.[1][8]Piperidines can be corrosive and cause serious eye irritation.[1][7] Methyl acetate is a known eye irritant.[5]
Organ Toxicity May cause drowsiness, dizziness, or respiratory irritation.[6]Methyl acetate is known to be a central nervous system depressant.[4]
Environmental Potentially harmful to aquatic life.Many complex organic molecules can have adverse environmental effects. Discharge into the environment must be avoided.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory. Always don the following before handling the compound or its waste:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[8]

  • Protective Clothing: A flame-retardant lab coat or a chemical-resistant apron is essential to protect against skin contact.[1]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[1]

  • Respiratory Protection: All handling of this compound, including waste preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Use non-sparking tools to collect the absorbed material and place it into a designated, properly labeled hazardous waste container.[1][2][11]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate the area.

For Large Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.

  • Prevent the spill from entering drains or waterways.[1][10]

Step-by-Step Disposal Procedure

The disposal of Methyl 2-(5-methylpiperidin-3-yl)acetate is governed by the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA).[12] This chemical waste cannot be disposed of in regular trash or down the sanitary sewer.[12]

Workflow for Proper Disposal

DisposalWorkflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work Inside a Chemical Fume Hood A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Close the Container C->D E Label Container with 'Hazardous Waste' D->E F List All Chemical Constituents: 'Methyl 2-(5-methylpiperidin-3-yl)acetate' and any solvents (with %) E->F G Add Hazard Pictograms (Flammable, Corrosive, Toxic) F->G H Store in a Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) H->I J Container is 90% Full I->J K Complete and Submit Chemical Waste Pickup Form to EHS J->K L EHS Schedules Pickup with a Licensed Waste Disposal Vendor K->L M Waste is Transported for Incineration or Other Approved Treatment L->M

Sources

Personal protective equipment for handling Methyl 2-(5-methylpiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substance Identity: Methyl 2-(5-methylpiperidin-3-yl)acetate Chemical Class: Piperidine Ester / Secondary Amine Primary Hazards: Skin/Eye Irritation (High Probability), Respiratory Irritation, Potential Corrosivity (Free Base).[1] Critical Control: Moisture sensitivity (Ester hydrolysis) and CO₂ absorption (Amine carbamate formation).

Part 1: Risk Assessment & Hazard Profiling

As a Senior Application Scientist, I must emphasize that while specific SDS data for Methyl 2-(5-methylpiperidin-3-yl)acetate may be sparse in public repositories, its structure dictates its safety protocol. We apply Structure-Activity Relationship (SAR) logic:

  • The Piperidine Ring (Secondary Amine):

    • Hazard: Secondary amines are nucleophilic and basic (pKa ~10-11). They are known skin irritants and can cause severe eye damage (alkaline burns).[2]

    • Sensory Warning: Likely possesses a "fishy" or "peppery" odor. Warning: Olfactory fatigue occurs quickly; do not rely on smell for detection.

  • The Methyl Ester:

    • Hazard: Susceptible to hydrolysis, releasing methanol and the corresponding acid. Methanol is toxic; the acid may be irritating.

  • Physical State:

    • Likely a viscous oil or low-melting solid at room temperature. Oils are particularly insidious as they spread rapidly on gloves and bench surfaces, increasing contact time.

Hazard Classification (Conservative Read-Across)
Hazard CategoryGHS Classification (Estimated)Operational Implication
Skin Corrosion/Irritation Category 2 (Warning)Direct contact causes inflammation.
Serious Eye Damage Category 2A (Warning)Vapors or splashes cause severe redness/pain.
STOT - Single Exposure Category 3 (Respiratory)Inhalation of mist/vapor irritates mucous membranes.
Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for organic amines. You must employ a Barrier-Breakthrough Logic .

1. Hand Protection: The "Double-Glove" Protocol

Amines can permeate thin nitrile rubber.

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile. Acts as the skin's final defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene. Acts as the sacrificial layer.

  • Change Frequency: Immediately upon splash. Every 60 minutes during active handling.

2. Eye & Face Protection [2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vented). Reasoning: Safety glasses allow vapors to bypass the lens and dissolve in the eye's moisture, creating an alkaline solution on the ocular surface.

  • High Volume (>50 mL): Add a Face Shield over goggles.

3. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill Cleanup): Half-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Note: Standard organic vapor cartridges can be quickly saturated by amines; ensure "Amine" designation.

Part 3: Operational Protocols
Workflow 1: Safe Weighing & Transfer

Context: Piperidine derivatives often exhibit static charge (solids) or high viscosity (liquids).

  • Preparation: Place the balance inside the fume hood or use a localized draft shield.

  • Static Control: Use an ionizing gun if the substance is solid/crystalline to prevent "flying powder."

  • Transfer:

    • If Liquid: Use a positive-displacement pipette. Viscous amines adhere to standard tips, leading to dripping and inaccuracy.

    • If Solid: Use a disposable anti-static weighing boat. Do not use paper (amines can leach/stain).

  • Decontamination: Wipe the exterior of the flask with a tissue dampened in dilute acetic acid (vinegar) or ethanol immediately after closing. This neutralizes trace amine residues that would otherwise contaminate gloves.

Workflow 2: Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen.

    • Mechanism: The secondary amine reacts with atmospheric CO₂ to form carbamate salts (white crust), while moisture hydrolyzes the ester.

  • Temperature: Refrigerator (2-8°C).

  • Container: Glass or Teflon-lined caps. Avoid metal containers (corrosion risk).[3][5]

Part 4: Emergency & Disposal Procedures
Spill Management (Self-Validating)
  • Small Spill (<10 mL):

    • Cover with Vermiculite or Sand .[7]

    • Validation: The absorbent should look dry. If it glistens, add more.

    • Scoop into a sealable container.

    • Wipe surface with 1% Acetic Acid (visualize cleanliness: no oily residue).

  • Skin Exposure:

    • Flush: Water for 15 minutes.

    • Do NOT use vinegar on skin (exothermic neutralization can cause thermal burns). Use mild soap.

Disposal Strategy
Waste StreamClassificationNotes
Primary Waste Organic BasicDo not mix with oxidizers (Nitric acid) or acid chlorides (violent reaction).
Aqueous Washings Basic AqueousAdjust pH to 7-9 before disposal if local regulations require.
Contaminated Sharps Hazardous SharpsNeedles used with this compound must be uncapped directly into the bin to avoid stick injury.
Part 5: Visualizations
Figure 1: PPE Decision Logic (DOT Diagram)

This diagram illustrates the decision process for selecting PPE based on the physical state and quantity of the chemical.

PPE_Decision_Tree Start Start: Handling Methyl 2-(5-methylpiperidin-3-yl)acetate State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oil State->Liquid Quantity_S Quantity > 1g? Solid->Quantity_S Quantity_L Quantity > 10mL? Liquid->Quantity_L Level1 Level 1 PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves Quantity_S->Level1 No Level2 Level 2 PPE: Splash Goggles, Double Nitrile, Fume Hood Mandatory Quantity_S->Level2 Yes (Dust Risk) Quantity_L->Level2 No Level3 Level 3 PPE: Face Shield + Goggles, Double Gloves (Long Cuff), Sash Lowered Quantity_L->Level3 Yes (Splash Risk)

Caption: Decision matrix for PPE selection. Note that liquid handling defaults to Level 2 due to the higher risk of rapid skin absorption and glove permeation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073967, Methyl 2-(piperidin-3-yl)acetate hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-methylpiperidin-3-yl)acetate
Reactant of Route 2
Methyl 2-(5-methylpiperidin-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.